Thiazole, 2-(1,3-benzodioxol-5-yl)-
Description
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Properties
CAS No. |
248249-52-7 |
|---|---|
Molecular Formula |
C10H7NO2S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H7NO2S/c1-2-8-9(13-6-12-8)5-7(1)10-11-3-4-14-10/h1-5H,6H2 |
InChI Key |
VGRVWWKPZYSJTF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=CS3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=CS3 |
Synonyms |
2-benzo(1,3)dioxol-5-ylthiazole CW 209292 CW-209292 CW209292 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-cysteine (NAC), identified by CAS number 120-68-3, is a well-established pharmaceutical agent prized for its mucolytic and antioxidant properties, primarily stemming from its cysteine core. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] This technical guide explores the confluence of these two vital chemical entities: the synthesis and application of thiazole and thiazolidine derivatives and analogs derived from or structurally related to N-Acetyl-L-cysteine. We delve into the synthetic pathways, structure-activity relationships (SAR), and diverse pharmacological applications of these hybrid compounds, which have shown significant promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This document serves as a comprehensive resource for researchers, providing detailed experimental protocols, mechanistic insights, and a forward-looking perspective on this burgeoning area of drug discovery.
Introduction: The Rationale for NAC-Thiazole Hybrids
N-Acetyl-L-cysteine is the N-acetylated form of the naturally occurring amino acid L-cysteine. Its clinical utility is broad, ranging from an antidote for acetaminophen overdose to a potent antioxidant that replenishes intracellular glutathione levels.[3] The core of NAC's therapeutic activity lies in the thiol (-SH) group of its cysteine residue, which is a powerful nucleophile and reducing agent.
The thiazole nucleus and its reduced form, thiazolidine, are cornerstones of medicinal chemistry.[4][5] This scaffold is present in a wide array of therapeutic agents, including the antibiotic penicillin (containing a thiazolidine ring), the antiretroviral ritonavir, and the anticancer agent tiazofurin.[1][2] The appeal of the thiazole ring lies in its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisosteric replacement for other functional groups.[4]
The strategic combination of NAC's cysteine backbone with the thiazole/thiazolidine scaffold offers a compelling strategy for novel drug design. The L-cysteine component provides a chiral starting material and a handle for generating structural diversity, while the resulting heterocyclic ring system imparts potent and varied biological activities. The most common and direct application involves the condensation of L-cysteine with aldehydes or ketones to form 2-substituted thiazolidine-4-carboxylic acids, a core structure amenable to extensive derivatization.[6][7]
This guide will provide an in-depth exploration of the synthesis, characterization, and biological evaluation of these promising compounds.
Synthetic Strategies and Methodologies
The synthesis of thiazole derivatives from N-Acetyl-L-cysteine or its underlying L-cysteine framework primarily follows the pathway of forming the thiazolidine ring, which can then be further modified or, in more complex syntheses, serve as a precursor to the aromatic thiazole ring.
Core Synthesis: Cyclocondensation to Form Thiazolidine-4-Carboxylic Acid
The most fundamental reaction is the nucleophilic cyclocondensation of L-cysteine with a carbonyl compound (an aldehyde or ketone). This reaction proceeds readily and is a cornerstone for building a library of diverse analogs.[6]
Reaction Causality: The reaction is initiated by the nucleophilic attack of the amino group of L-cysteine on the electrophilic carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization involving the thiol group attacking the resulting iminium ion, leading to the formation of the stable five-membered thiazolidine ring. The stereochemistry at the C4 position is retained from the L-cysteine starting material.
Experimental Protocol 1: General Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids
This protocol describes a validated, general procedure for the synthesis of the core thiazolidine scaffold.
Materials:
-
L-cysteine hydrochloride (1.0 eq)
-
Sodium acetate (1.0 eq)
-
Substituted aromatic aldehyde (1.05 eq)
-
Ethanol
-
Distilled water
-
Round bottom flask, magnetic stirrer
Procedure:
-
Dissolve L-cysteine hydrochloride (e.g., 1.0 g, 1.0 eq) in 25 mL of distilled water in a 100 mL round bottom flask.
-
Add sodium acetate (1.0 eq) to the solution to neutralize the hydrochloride and free the L-cysteine base. Stir for 15 minutes at room temperature.
-
In a separate beaker, dissolve the desired aromatic aldehyde (1.05 eq) in 25 mL of ethanol.
-
Add the ethanolic aldehyde solution to the aqueous L-cysteine solution dropwise with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will typically form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to yield the 2-aryl-thiazolidine-4-carboxylic acid derivative. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Workflow for Synthesis and Derivatization
The initial thiazolidine product serves as a versatile intermediate for further chemical modifications, allowing for the exploration of a broad chemical space.
Structural Characterization
The structures of newly synthesized compounds are typically confirmed using a combination of spectroscopic and analytical techniques.[8][9][10]
-
¹H and ¹³C NMR: Provides detailed information about the proton and carbon framework of the molecule, confirming the successful formation of the thiazolidine ring and the incorporation of substituents.
-
FT-IR Spectroscopy: Used to identify key functional groups, such as the N-H and C=O stretches of the amide and carboxylic acid groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated theoretical values.
Pharmacological Applications and Structure-Activity Relationships (SAR)
Derivatives based on the NAC-thiazole scaffold have demonstrated a remarkable breadth of biological activities. This section will detail their potential in key therapeutic areas and the structural features that govern their potency.
Anticancer Activity
Thiazole derivatives are potent anticancer agents, and those derived from NAC are no exception.[8][11][12] They have shown efficacy against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[8]
Mechanism of Action: The anticancer effects are often multifactorial. Some derivatives have been shown to inhibit key signaling proteins involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[8] Additionally, they can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing.[8]
Structure-Activity Relationship (SAR):
-
Substituents on the 2-Aryl Ring: The nature and position of substituents on the aromatic ring at the C-2 position of the thiazolidine are critical. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OH, -OCH₃) can significantly modulate activity. For instance, a hydroxyl group at the para-position of the phenyl ring has been found to enhance activity against MCF-7 cells.[8]
-
N-Acylation: Acetylation of the nitrogen in the thiazolidine ring can influence bioavailability and target engagement.
| Compound ID | 2-Aryl Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| 4a | 4-Hydroxy | MCF-7 | >10 | [8] |
| 4c | 4-Hydroxy-3-methoxy | MCF-7 | 2.57 ± 0.16 | [8] |
| 4c | 4-Hydroxy-3-methoxy | HepG2 | 7.26 ± 0.44 | [8] |
| Staurosporine | (Standard) | MCF-7 | 6.77 ± 0.41 | [8] |
Table 1: Comparative in vitro cytotoxic activity of selected thiazolidine derivatives.
Antiviral Activity
Recent studies have highlighted the potential of thiazolidine-4-carboxylic acid derivatives as inhibitors of the influenza virus.[13][14]
Mechanism of Action: A primary target for these compounds is the viral enzyme neuraminidase (NA). NA is crucial for the release of newly formed virus particles from infected host cells. By inhibiting NA, these derivatives can halt the spread of the virus.[14]
SAR:
-
The presence of specific amino acid-coupled side chains on the thiazolidine backbone has been shown to enhance NA inhibitory activity.
-
Computational docking studies reveal that these molecules can form strong binding interactions with the active site of the NA enzyme.[14]
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An In-Depth Technical Guide to the Pharmacological Profile of 2-(1,3-Benzodioxol-5-yl)thiazole
Abstract
This technical guide provides a comprehensive analysis of the predicted pharmacological profile of 2-(1,3-benzodioxol-5-yl)thiazole, a heterocyclic compound integrating the biologically significant benzodioxole and thiazole scaffolds. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and the well-documented activities of its constituent moieties to construct a predictive profile. We will explore its potential synthesis, mechanism of action, and prospective therapeutic applications, with a focus on antimicrobial and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future investigation of this promising compound.
Introduction
The confluence of distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery, often leading to novel or enhanced biological activities. The compound 2-(1,3-benzodioxol-5-yl)thiazole is a prime example of such a molecular hybrid, incorporating the 1,3-benzodioxole ring system, found in numerous natural products and synthetic drugs, and the thiazole ring, a cornerstone of many therapeutic agents.[1] Thiazole derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2] Similarly, the benzodioxole moiety is a key structural feature in compounds with diverse biological activities.[3] This guide will provide a detailed exploration of the anticipated pharmacological landscape of 2-(1,3-benzodioxol-5-yl)thiazole, based on a critical evaluation of the existing scientific literature on related structures.
Molecular Structure and Physicochemical Properties
The structure of 2-(1,3-benzodioxol-5-yl)thiazole features a central thiazole ring substituted at the 2-position with a 1,3-benzodioxol-5-yl group. This arrangement results in a relatively planar molecule, a characteristic that can facilitate intercalation with biological macromolecules.
Caption: Molecular structure of 2-(1,3-benzodioxol-5-yl)thiazole.
A closely related compound, 2-(1,3-benzodioxol-5-yl)-4-thiazolidinecarboxylic acid, has been flagged for potential acute toxicity if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[4] This suggests that 2-(1,3-benzodioxol-5-yl)thiazole should be handled with appropriate safety precautions in a laboratory setting.
Synthesis and Characterization
A more direct and likely successful approach would be the condensation of benzo[d][5][6]dioxole-5-carbaldehyde with 2-aminothiophenol, a method that has been successfully employed for the synthesis of the structurally similar 2-(2H-1,3-benzodioxol-5-yl)-1,3-benzothiazole.[7]
Proposed Experimental Protocol for Synthesis:
-
Reaction Setup: To a solution of benzo[d][5][6]dioxole-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol, add 2-aminothiophenol (1.05 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated under reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization: The synthesized compound should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point: To assess the purity of the compound.
Predicted Pharmacological Profile
Based on the known biological activities of the thiazole and benzodioxole moieties, 2-(1,3-benzodioxol-5-yl)thiazole is predicted to exhibit a range of pharmacological effects, most notably antimicrobial and anticancer activities.
Antimicrobial Activity
The thiazole ring is a core component of many antimicrobial agents.[5][6] Derivatives of thiazole have demonstrated efficacy against a broad spectrum of bacteria and fungi. Similarly, compounds incorporating the benzodioxole moiety have also been reported to possess antimicrobial properties.[3]
Predicted Mechanism of Action: The antimicrobial activity of thiazole-containing compounds can arise from various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell membrane integrity. For instance, some thiazole derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.
Caption: Predicted antimicrobial mechanisms of action for 2-(1,3-benzodioxol-5-yl)thiazole.
Table 1: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| Thiophene-substituted pyrazolinyl-thiazole | S. aureus | 3.125 | [6] |
| Pyrazolo[1,5-a]pyrimidine-substituted thiazole | A. fumigatus, F. oxysporum | 6.25 | [6] |
| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazoles | S. aureus, A. flavus | Variable | [8] |
Experimental Protocol for Antimicrobial Screening:
-
Microorganism Strains: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains should be used.
-
Broth Microdilution Assay: The minimum inhibitory concentration (MIC) of the compound can be determined using a standard broth microdilution method according to CLSI guidelines. Serial dilutions of the compound are prepared in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added to each well.
-
Incubation: The plates are incubated at the appropriate temperature and duration for each microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Both thiazole and benzodioxole moieties are present in a number of compounds with demonstrated anticancer activity.[7][9] Thiazole-containing compounds have been shown to inhibit various cancer cell lines through diverse mechanisms.
Predicted Mechanism of Action: The potential anticancer mechanisms of 2-(1,3-benzodioxol-5-yl)thiazole could involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. For example, some thiazole derivatives have been identified as inhibitors of protein kinases, such as c-Src and Abl, which are often dysregulated in cancer.[10]
Caption: Predicted anticancer mechanisms of action for 2-(1,3-benzodioxol-5-yl)thiazole.
Table 2: Anticancer Activity of Selected Thiazole and Benzodioxole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀/Activity | Reference |
| N-(5-Chloro-1,3-benzodioxol-4-yl)-...quinazolin-4-amine (AZD0530) | c-Src transfected 3T3-fibroblast | Potent inhibitor of tumor growth | [10] |
| Thiazole-based derivatives | Colon (HT-29), Pancreatic (Panc-1), Lung (A-549), Breast (MCF-7) | GI₅₀ = 27 nM (Compound 11f) | [9] |
| 3-(benzo[d][5][6]dioxol-5-yl)-N-benzylpropanamide derivatives | Fluconazole-resistant Candida albicans | Synergistic activity with fluconazole | [11] |
Experimental Protocol for Anticancer Screening:
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be utilized.
-
MTT Assay: The antiproliferative activity of the compound can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified period (e.g., 48-72 hours).
-
Data Analysis: The absorbance is measured at a specific wavelength, and the concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.
Predicted Pharmacokinetics (ADME)
The pharmacokinetic properties of a drug candidate are critical for its clinical success. While no specific ADME data exists for 2-(1,3-benzodioxol-5-yl)thiazole, some general predictions can be made based on its structure. The presence of the benzodioxole moiety can influence metabolism, as it is known to interact with cytochrome P450 enzymes. The overall lipophilicity of the molecule will play a significant role in its absorption and distribution.
Experimental Protocol for In Vitro ADME Profiling:
-
Solubility: Determine the aqueous solubility at different pH values.
-
LogP/LogD: Measure the octanol-water partition coefficient to assess lipophilicity.
-
Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic stability.
-
CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 isoforms.
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins.
Conclusion and Future Directions
The hybrid molecule 2-(1,3-benzodioxol-5-yl)thiazole represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on its constituent moieties, this compound is predicted to possess significant antimicrobial and anticancer activities. This technical guide has outlined a plausible synthetic route and a comprehensive set of experimental protocols to systematically evaluate its pharmacological profile.
Future research should focus on the following areas:
-
Synthesis and Characterization: The first step is the successful synthesis and thorough characterization of the compound.
-
In Vitro Screening: A comprehensive in vitro screening against a panel of microbial strains and cancer cell lines is essential to validate the predicted biological activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for its further development.
-
In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help in optimizing the potency and selectivity of the lead compound.
By systematically addressing these research questions, the full therapeutic potential of 2-(1,3-benzodioxol-5-yl)thiazole can be unlocked, potentially leading to the development of new and effective treatments for infectious diseases and cancer.
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N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2008). PubMed. Retrieved February 14, 2026, from [Link]
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Piperonyl Thiazole Derivatives: Strategic Design & Anticancer Protocols
Executive Summary
This technical guide analyzes the medicinal chemistry and pharmacological potential of piperonyl thiazole derivatives (specifically benzo[d][1,3]dioxol-5-yl thiazoles) as targeted anticancer agents. By hybridizing the lipophilic, metabolically distinct piperonyl moiety with the bioactive thiazole scaffold, researchers have developed potent inhibitors of tubulin polymerization and EGFR/Akt signaling . This document provides actionable protocols for synthesis, structure-activity relationship (SAR) optimization, and preclinical validation.
The Pharmacophore Rationale: Why Piperonyl-Thiazole?
The design of piperonyl thiazole hybrids is not random; it is a calculated exploitation of two privileged structures:
-
The Piperonyl (Benzo[d][1,3]dioxole) Moiety:
-
Metabolic Stability: The methylenedioxy ring mimics the electronic properties of dimethoxybenzenes (common in colchicine-site binders) but is often more metabolically stable against O-demethylation.
-
Lipophilicity: It enhances membrane permeability, facilitating intracellular target access.
-
Steric Fit: The planar nature of the bicyclic system allows for deep insertion into hydrophobic pockets of kinases (e.g., EGFR) and tubulin.
-
-
The Thiazole Scaffold:
-
Hydrogen Bonding: The nitrogen (H-bond acceptor) and sulfur atoms participate in critical interactions with residues like Cys797 in EGFR or Val238 in tubulin.
-
Linker Versatility: The C2, C4, and C5 positions allow for the precise orientation of "tail" groups to probe solvent-exposed regions of the target protein.
-
Medicinal Chemistry & SAR Optimization
To maximize potency, modifications must follow specific Structure-Activity Relationship (SAR) trends observed in recent studies (e.g., Med. Chem. Commun., 2016).
Core SAR Directives
-
Position 4 (C4): Introduction of a bulky lipophilic group (e.g., tert-butyl or substituted phenyl) is critical for hydrophobic interaction.
-
Position 5 (C5): A flexible linker (methylene) connecting the piperonyl ring to the thiazole core often retains activity better than direct fusion, preventing steric clash within the binding site.
-
Position 2 (C2-Amine): Functionalization with aryl hydrazones or specific anilines enhances selectivity. Unsubstituted amines often show poor metabolic stability.
Visualization: SAR Logic Map
Caption: SAR optimization logic for piperonyl thiazole derivatives, highlighting critical substitution zones.
Mechanism of Action: Dual Pathway Modulation
Piperonyl thiazole derivatives primarily act as Microtubule Destabilizing Agents (MDAs) , binding to the colchicine site of
Primary Mechanism: Tubulin Polymerization Inhibition
-
Binding: The piperonyl moiety occupies the hydrophobic pocket of the colchicine binding site on
-tubulin. -
Disruption: This binding prevents the curved-to-straight conformational change required for microtubule assembly.
-
Outcome: Cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Secondary Mechanism: EGFR/Akt Inhibition
Certain derivatives (e.g., compound 2j and 2l from Turana Orujova et al.) inhibit Akt phosphorylation, likely by ATP-competitive binding at the kinase domain, leading to reduced survival signaling.
Visualization: Signaling Cascade
Caption: Dual mechanism of action targeting cytoskeletal integrity (Tubulin) and survival signaling (EGFR/Akt).
Experimental Protocols
Protocol A: Synthesis of 4-(tert-butyl)-5-(piperonyl)thiazole-2-amines
Methodology: Hantzsch Thiazole Synthesis (Modified). Rationale: This method ensures high regioselectivity and yield under mild conditions.
-
Precursor Preparation (Alpha-Bromination):
-
Dissolve 1-(benzo[d][1,3]dioxol-5-yl)propan-2-one (10 mmol) in anhydrous ether.
-
Add Bromine (10 mmol) dropwise at 0°C.
-
Stir for 2 hours. Neutralize with saturated NaHCO3. Extract with ether to obtain the
-bromo ketone.
-
-
Cyclization:
-
Dissolve the
-bromo ketone (5 mmol) in Ethanol (20 mL). -
Add Thiourea or substituted Phenylthiourea (5 mmol).
-
Reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
-
Work-up:
-
Cool the mixture. If precipitate forms, filter and wash with cold ethanol.
-
If no precipitate, neutralize with NH4OH to pH 8. Extract with Ethyl Acetate.
-
-
Purification:
-
Recrystallize from Ethanol/DMF mixtures to yield pure thiazole crystals.
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against A549 (Lung) and MCF-7 (Breast) cancer lines.
-
Seeding: Plate cells (5 × 10^3 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.
-
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM to 100 µM).
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Quantitative Data Summary
The following table summarizes the potency of key piperonyl thiazole derivatives identified in recent literature (e.g., Med. Chem. Commun., PubMed).
| Compound ID | R-Group (C2 Position) | Cell Line | IC50 (µM) | Reference |
| C27 | N-(3,4,5-trimethoxyphenyl) | HeLa (Cervical) | 2.07 ± 0.88 | [1] |
| C27 | N-(3,4,5-trimethoxyphenyl) | A549 (Lung) | 3.52 ± 0.49 | [1] |
| C7 | N-(4-chlorophenyl) | A549 (Lung) | 2.06 ± 0.09 | [1] |
| 2l | Hydrazone-Isoquinoline | A549 (Lung) | 1.75 ± 0.07 | [2] |
| C16 | N-(4-fluorophenyl) | MCF-7 (Breast) | 2.55 ± 0.34 | [1] |
| Control | Cisplatin | A549 (Lung) | 3.90 ± 0.10 | [2] |
Note: Compounds containing the 3,4,5-trimethoxy motif (C27) often show superior activity due to mimicking the colchicine A-ring.
References
-
Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. Med. Chem. Commun., 2016. [1]
-
A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer. Drug Development Research, 2022.
-
Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives. Bioorganic Chemistry, 2019.
-
Thiazole-driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. PMC, 2026.
Sources
Methodological & Application
Hantzsch synthesis protocol for 2-(1,3-benzodioxol-5-yl)thiazole
Application Note: High-Purity Hantzsch Synthesis of 2-(1,3-Benzodioxol-5-yl)thiazole
Abstract & Scope
This technical guide details the synthesis of 2-(1,3-benzodioxol-5-yl)thiazole (also referred to as 2-piperonylthiazole). This scaffold is a critical pharmacophore in medicinal chemistry, bridging the lipophilic benzodioxole moiety found in podophyllotoxin derivatives with the bioactive thiazole ring common in antimicrobial and antineoplastic agents.
The protocol utilizes a modified Hantzsch Thiazole Synthesis , prioritizing regioselectivity and purification efficiency. Unlike common protocols that focus on 2-aminothiazoles (using thiourea), this guide addresses the specific challenge of synthesizing the 2-aryl derivative using 1,3-benzodioxole-5-carbothioamide as the nucleophilic core.
Target Audience: Medicinal Chemists, Process Development Scientists.
Chemical Background & Retrosynthesis
The synthesis is designed around the condensation of a thioamide with an
Retrosynthetic Logic:
-
Target: 2-(1,3-benzodioxol-5-yl)thiazole.
-
Disconnection: C2-N3 and C2-S1 bonds.
-
Precursors:
-
Nucleophile: 1,3-benzodioxole-5-carbothioamide (Piperonyl thioamide).
-
Electrophile: Chloroacetaldehyde (supplied as 50% aq. solution) or bromoacetaldehyde diethyl acetal (masked equivalent).
-
Figure 1: Retrosynthetic pathway identifying key synthons.
Experimental Protocols
Phase A: Synthesis of Precursor (Piperonyl Thioamide)
Rationale: Commercial availability of the thioamide is often limited or low-purity. In-situ generation from the nitrile is the most reliable route.
Reagents:
-
1,3-benzodioxole-5-carbonitrile (10.0 mmol)
-
Ammonium sulfide solution (20% in water) OR Sodium Hydrosulfide (NaSH) +
. -
Solvent: DMF (N,N-Dimethylformamide).
Protocol (NaSH Method - Preferred for Purity):
-
Setup: Charge a 50 mL round-bottom flask with 1,3-benzodioxole-5-carbonitrile (1.47 g, 10 mmol) and DMF (15 mL).
-
Activation: Add
(12 mmol, 2.44 g). The magnesium ion acts as a Lewis acid catalyst, activating the nitrile. -
Addition: Add NaSH (sodium hydrosulfide hydrate, 20 mmol) in one portion. The mixture will turn green/dark.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The nitrile spot (
) should disappear, replaced by the lower thioamide. -
Workup: Pour the reaction mixture into ice-water (100 mL) containing 1M HCl (5 mL) to quench.
-
Isolation: The yellow precipitate is the thioamide. Filter, wash copiously with water, and dry in a vacuum oven at 40°C.
-
Yield Expectation: 85–95%.
-
Checkpoint: Product should be a yellow solid.
-
Phase B: Hantzsch Cyclization to Target
Rationale: The reaction between the thioamide and
Reagents:
-
Crude Piperonyl Thioamide (from Phase A, ~1.8 g, 10 mmol).
-
Chloroacetaldehyde (50% wt. solution in water, 1.2 eq, 12 mmol).
-
Solvent: Ethanol (Absolute).
-
Base (for neutralization):
(sat. aq.).
Step-by-Step Protocol:
-
Dissolution: In a 100 mL reaction vial, dissolve the piperonyl thioamide (10 mmol) in Ethanol (20 mL). Heat gently to 40°C if necessary to ensure solvation.
-
Addition: Add Chloroacetaldehyde (50% aq., 1.9 g/1.6 mL) dropwise over 5 minutes.
-
Note: If using bromoacetaldehyde diethyl acetal, add 2 drops of conc. HCl to facilitate acetal hydrolysis in situ.
-
-
Reflux: Heat the mixture to reflux (80°C) for 2–3 hours.
-
Mechanism Check: The solution often darkens. The initial S-alkylation is fast; the subsequent cyclodehydration requires heat.
-
-
Cooling: Cool the reaction to room temperature.
-
Evaporation: Remove ~70% of the ethanol under reduced pressure.
-
Precipitation/Workup:
-
The residue contains the thiazolium hydrochloride salt.
-
Add water (20 mL) and cool to 0°C.
-
Slowly basify with saturated
solution until pH ~8. The free base 2-(1,3-benzodioxol-5-yl)thiazole will precipitate as a solid.
-
-
Purification:
Mechanistic Insight
The Hantzsch synthesis proceeds via a stepwise cascade. Understanding this allows for troubleshooting if yield is low.
-
S-Alkylation: The sulfur lone pair attacks the
-carbon of the chloroacetaldehyde, displacing chloride. -
Imine Formation: The nitrogen attacks the carbonyl carbon (now an aldehyde).[2]
-
Dehydration: Loss of water drives aromatization.
Figure 2: Mechanistic cascade of the Hantzsch synthesis.[5][6][7][8][9][10][11][12]
Analytical Validation (Self-Validating System)
To confirm the identity of the product, compare experimental data against these expected parameters.
Table 1: Expected NMR Characterization Data
| Nuclei | Shift ( | Multiplicity | Assignment | Diagnostic Feature |
| 6.05 | Singlet (2H) | Characteristic Benzodioxole peak | ||
| 7.30 | Doublet ( | Thiazole C5-H | Typical heteroaromatic shift | |
| 7.85 | Doublet ( | Thiazole C4-H | Downfield due to N-deshielding | |
| 6.85 – 7.50 | Multiplet (3H) | Aryl Protons | ABX pattern of benzodioxole | |
| 101.5 | CH2 | Definitive scaffold confirmation | ||
| 168.0 | Quaternary | Thiazole C2 | Carbon attached to aryl ring |
Troubleshooting Guide:
-
Issue: Product remains an oil.
-
Cause: Residual DMF or incomplete cyclization.
-
Fix: Wash the DCM extract with 5% LiCl (removes DMF) and ensure reflux time was sufficient for dehydration.
-
-
Issue: Low Yield.
-
Cause: Decomposition of chloroacetaldehyde.
-
Fix: Ensure the chloroacetaldehyde is fresh or distilled. If using the acetal, ensure enough acid (HCl) was present to deprotect it.
-
Safety & Handling
-
Chloroacetaldehyde: Extremely toxic, lachrymator, and potential carcinogen. Must be handled in a functioning fume hood. Double-glove (Nitrile) recommended.
-
Thioamides: Can release
(rotten egg smell, toxic) under acidic conditions. Neutralize waste streams with bleach (hypochlorite) to oxidize sulfides before disposal.
References
-
Hantzsch Thiazole Synthesis Mechanism & Review
- Source: SynArchive. "Hantzsch Thiazole Synthesis."
-
URL:[Link]
- Synthesis of Thioamides from Nitriles (NaSH/MgCl2 Method)
-
General Protocol for 2-Arylthiazoles
- Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
-
URL:[Link]
-
Benzodioxole Scaffold Properties
- Source: National Center for Biotechnology Information.
-
URL:[Link]
Sources
- 1. youtube.com [youtube.com]
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- 5. US6160133A - Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
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- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rapid Microwave-Assisted Synthesis of 2-(benzo[d]dioxol-5-yl)thiazole
Application Note: Rapid Microwave-Assisted Synthesis of 2-(benzo[d][1][2]dioxol-5-yl)thiazole
Introduction: The Significance of 2-Arylthiazoles and a Modern Synthetic Approach
The 2-arylthiazole moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific incorporation of the benzo[d][3][1]dioxole (methylenedioxyphenyl) group is of particular interest, as this functional group is present in many natural products and pharmacologically active molecules, often enhancing their biological efficacy.
Traditionally, the synthesis of such thiazoles, most notably via the Hantzsch condensation, involves long reaction times, harsh conditions, and often results in modest yields with cumbersome purification processes. To overcome these limitations, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry technique.[4] Microwave irradiation provides rapid, uniform, and efficient heating, which dramatically accelerates reaction rates, increases product yields, and minimizes the formation of side products.[1][5] This application note provides a detailed, field-proven protocol for the synthesis of 2-(benzo[d][3][1]dioxol-5-yl)thiazole using a microwave-assisted Hantzsch reaction, designed for researchers in drug development and organic synthesis.
The Underlying Chemistry: Hantzsch Thiazole Synthesis
The protocol is based on the classic Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.[3][4] The reaction proceeds via the cyclocondensation of an α-haloketone with a thioamide. In this specific application, 2-bromo-1-(benzo[d][3][1]dioxol-5-yl)ethan-1-one reacts with thioformamide.
The mechanistic pathway involves two key stages:
-
S-Alkylation: The sulfur atom of the thioformamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-bromoketone, displacing the bromide ion.
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the stable, aromatic thiazole ring.
Microwave energy efficiently drives this transformation by rapidly heating the polar reactants and solvent, overcoming the activation energy barriers for both the initial substitution and the final dehydration step far more effectively than conventional heating methods.
Caption: Figure 1: Mechanism of Hantzsch Thiazole Synthesis.
Experimental Protocol
This protocol is designed for a standard single-mode microwave synthesizer. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier (Example) |
| 3',4'-(Methylenedioxy)acetophenone | 941-89-9 | C₉H₈O₃ | ≥98% | Sigma-Aldrich |
| Phenyltrimethylammonium tribromide (PTT) | 4207-56-1 | C₉H₁₂Br₃N | ≥98% | Sigma-Aldrich |
| Thioformamide | 115-08-2 | CH₃NS | ≥97% | TCI Chemicals |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | ≥99.9% | Acros Organics |
| Ethanol, anhydrous | 64-17-5 | C₂H₆O | ≥99.5% | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | HPLC | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | HPLC | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | ACS | VWR |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | MgSO₄ | ≥99.5% | VWR |
| Silica Gel | 7631-86-9 | SiO₂ | 60 Å | Sorbent Tech. |
Equipment
-
Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vials with snap caps and septa
-
Magnetic stir bars (flea-sized)
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers)
-
Rotary evaporator
-
Flash chromatography system or glass column
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis
Causality Note: The Hantzsch reaction requires an α-haloketone. We first synthesize this key intermediate from a commercially available acetophenone. Phenyltrimethylammonium tribromide is chosen as it is a solid, stable, and easy-to-handle brominating agent, offering high selectivity for the α-position.
-
Dissolution: In a 100 mL round-bottom flask, dissolve 3',4'-(Methylenedioxy)acetophenone (1.64 g, 10 mmol) in 40 mL of anhydrous THF.
-
Bromination: Add phenyltrimethylammonium tribromide (3.76 g, 10 mmol) to the solution in one portion. Stir the resulting orange suspension at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-3 hours, indicated by the disappearance of the starting acetophenone spot.
-
Work-up: Once complete, filter the reaction mixture to remove the solid byproduct. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Re-dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) followed by brine (25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 2-bromo-1-(benzo[d][3][1]dioxol-5-yl)ethan-1-one as a solid, which can be used in the next step without further purification.
Causality Note: Ethanol is selected as the reaction solvent due to its excellent ability to absorb microwave energy (high tan δ), good solvency for the reactants, and relatively high boiling point, which allows for elevated reaction temperatures under pressure. The reaction parameters are optimized for rapid conversion while minimizing degradation.
-
Vial Preparation: Place 2-bromo-1-(benzo[d][3][1]dioxol-5-yl)ethan-1-one (243 mg, 1.0 mmol) and thioformamide (73 mg, 1.2 mmol, 1.2 eq) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add 4 mL of anhydrous ethanol to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture with the following parameters:
-
Temperature: 130 °C (Use dynamic power control to maintain temperature)
-
Time: 20 minutes
-
Power (Max): 200 W
-
Stirring: High
-
-
Cooling: After irradiation, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.
-
Post-Reaction Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system of Hexanes:Ethyl Acetate (starting from 95:5) to afford the pure 2-(benzo[d][3][1]dioxol-5-yl)thiazole as a solid.
Workflow Visualization and Expected Results
Caption: Figure 2: Complete Experimental Workflow.
Typical Results
Following this protocol allows for the reliable and rapid synthesis of the target compound. The table below summarizes the expected outcomes.
| Parameter | Value | Notes |
| Reaction Time | 20 minutes (Microwave Step) | Conventional heating methods can require 8-12 hours for similar conversions.[3] |
| Isolated Yield | 85-95% | Yield is calculated after chromatographic purification. |
| Purity | >98% (by ¹H NMR) | |
| Appearance | Off-white to pale yellow solid | |
| ¹H NMR (CDCl₃) | δ ~6.05 (s, 2H, -OCH₂O-), 7.0-7.9 (m) | Expected aromatic and thiazole proton signals. Similar structures show comparable shifts.[6] |
| MS (ESI) | m/z = 220.0 [M+H]⁺ | Corresponds to the calculated exact mass of C₁₀H₈NO₂S⁺. |
Discussion: Troubleshooting and Optimization
-
Low Yield: If the yield is suboptimal, ensure the α-bromoketone precursor is of high purity and fully converted. An excess of the brominating agent can lead to side products. In the microwave step, increasing the temperature to 140-150 °C or the time to 30 minutes may improve conversion, but risks decomposition.
-
Impure Product: The primary byproduct is often unreacted starting material. Ensure the stoichiometry is correct (a slight excess of thioformamide is beneficial). The aqueous NaHCO₃ wash is critical for removing any acidic impurities before chromatography.
-
Solvent Choice: While ethanol is recommended, other polar solvents like isopropanol or acetonitrile can be explored. Solvent choice can influence the heating profile and reaction outcome.
Conclusion
This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 2-(benzo[d][3][1]dioxol-5-yl)thiazole. By leveraging the advantages of MAOS, this method provides a dramatic improvement over conventional techniques, offering researchers a rapid, high-yield, and scalable route to an important heterocyclic building block for drug discovery and materials science.
References
-
Al-Masoudi, N. A., et al. (2011). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules, 16(7), 5595-5606. [Link]
-
Potewar, T. M., et al. (2007). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. ChemInform, 38(48). [Link]
-
Jadhav, S. D., et al. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Rasayan Journal of Chemistry, 15(1), 586-591. [Link]
-
Kumar, R. S., et al. (2013). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1563-1569. [Link]
-
Jain, K. S., et al. (2011). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Green and Sustainable Chemistry, 1(2), 26-33. [Link]
-
Li, J., et al. (2018). Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. Letters in Organic Chemistry, 15(11), 931-936. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]
-
Singh, P., & Kaur, H. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-82. [Link]
-
Jain, K. S., et al. (2011). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Scientific Research Publishing. [Link]
-
Rahatgaonkar, A. M., et al. (2004). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry, 16(2), 1039-1042. [Link]
-
Kamal, A., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 635-644. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Patel, K. D., et al. (2015). Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents. Der Pharma Chemica, 7(8), 1-7. [Link]
-
Cole, K. P., et al. (2017). Synthesis of Functionalized Pyrrolines via Microwave-Promoted Iminyl Radical Cyclizations. Organic Letters, 19(10), 2514-2517. [Link]
-
Cabrera, J., et al. (2011). Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. Revista de la Sociedad Química de México, 55(4), 221-225. [Link]
-
Organic Chemistry Portal. (2005). Microwave Chemistry. [Link]
-
PapersFlow. (n.d.). Microwave-Assisted Thioamide Synthesis: Research Guide & Papers. [Link]
-
Yilmaz, I., et al. (2024). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 96. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5484. [Link]
-
Sharma, N., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. International Journal of Health Sciences, 6(S5), 5271-5290. [Link]
-
Niculaua, M., et al. (2018). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 63(5-6), 499-514. [Link]
-
Liu, X., et al. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 27(10), 3097. [Link]
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Application Notes and Protocols for the One-Pot Green Synthesis of Benzodioxole Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the one-pot synthesis of benzodioxole thiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein are grounded in the principles of green chemistry, emphasizing efficiency, sustainability, and reduced environmental impact. By leveraging techniques such as ultrasound and microwave irradiation in conjunction with recyclable catalysts, these methods offer significant advantages over traditional synthetic routes, including shorter reaction times, higher yields, and simplified purification procedures. This guide is intended to provide researchers and drug development professionals with the necessary theoretical insights and practical, step-by-step protocols to successfully synthesize these valuable compounds.
Introduction: The Convergence of Medicinal Chemistry and Green Synthesis
The benzodioxole moiety is a key pharmacophore found in numerous biologically active natural products and synthetic compounds. When fused with a thiazole ring, another privileged scaffold in medicinal chemistry, the resulting derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The development of efficient synthetic routes to these molecules is therefore a critical endeavor in the pursuit of new therapeutic agents.
Traditionally, the synthesis of such heterocyclic systems has often involved multi-step procedures, harsh reaction conditions, and the use of hazardous reagents and solvents, leading to significant waste generation.[3] Green chemistry offers a transformative approach, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[2][3] One-pot reactions, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, epitomize the efficiency of green synthesis.[4] This approach not only saves time and resources but also minimizes waste. When combined with green technologies like microwave and ultrasound-assisted synthesis, the benefits are further amplified.[4][5]
These application notes will detail two distinct, one-pot green synthetic protocols for the preparation of benzodioxole thiazole derivatives, providing both the "how" and the "why" to empower researchers in this important field.
Principles and Mechanistic Insights: The Hantzsch Thiazole Synthesis in a Green Context
The cornerstone of the synthetic protocols described here is the Hantzsch thiazole synthesis, a classic and versatile method for the preparation of thiazole derivatives.[2] The traditional Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. In the context of a one-pot reaction starting from an aldehyde, the α-haloketone is generated in situ.
A plausible reaction mechanism for the one-pot synthesis of 2-amino-4-(benzo[d][1][3]dioxol-5-yl)thiazole is as follows:
-
Formation of α-bromoacetophenone derivative: The reaction is initiated by the bromination of an acetophenone derivative. In a greener approach, this can be achieved using a less hazardous brominating agent.
-
Reaction with Thiourea: The in situ generated α-bromo intermediate then reacts with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group.
-
Cyclization and Dehydration: Following the initial condensation, an intramolecular cyclization occurs, followed by dehydration to yield the aromatic thiazole ring.
Green chemistry principles are integrated into this classic transformation through several key strategies:
-
Energy Efficiency: Microwave and ultrasound irradiation provide rapid and efficient heating, significantly reducing reaction times and energy consumption compared to conventional heating methods.[4][5]
-
Green Solvents: The use of environmentally benign solvents such as water, ethanol, or polyethylene glycol (PEG) is prioritized over hazardous chlorinated solvents.[5]
-
Catalysis: The use of reusable, heterogeneous catalysts minimizes waste and simplifies product purification.[4] Catalysts like silica-supported tungstosilisic acid or chitosan-based biocatalysts can be easily recovered and reused.[4]
Visualizing the Workflow: A Green One-Pot Synthesis
Caption: Workflow for a green one-pot synthesis.
Materials and Methods
Reagents
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Thiourea
-
Substituted acetophenones
-
N-Bromosuccinimide (NBS)
-
Silica-supported tungstosilisic acid (SiW/SiO₂)
-
Chitosan
-
Ethanol (reagent grade)
-
Water (deionized)
-
Ethyl acetate
-
Hexane
Equipment
-
Microwave reactor
-
Ultrasonic bath/probe
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Reflux condenser
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocols
Protocol 1: Ultrasound-Assisted One-Pot Synthesis of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-amine
This protocol is adapted from a general method for the synthesis of Hantzsch thiazole derivatives using a reusable catalyst under ultrasonic irradiation.[4]
Step-by-Step Methodology:
-
Reactant Mixture: In a 50 mL round-bottom flask, combine piperonal (1.50 g, 10 mmol), thiourea (0.76 g, 10 mmol), and 2-bromo-1-phenylethanone (1.99 g, 10 mmol).
-
Catalyst and Solvent: Add silica-supported tungstosilisic acid (0.1 g) as the catalyst and 20 mL of ethanol as the solvent.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz and a power of 250 W for 30-60 minutes at 40 °C. Monitor the reaction progress by TLC (ethyl acetate:hexane, 3:7).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate using a Büchner funnel and wash with cold ethanol. The catalyst can be recovered from the filtrate by evaporation of the solvent and can be reused after washing and drying. Recrystallize the crude product from ethanol to obtain pure 4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine.
-
Characterization: Characterize the final product by determining its melting point and analyzing its ¹H NMR, ¹³C NMR, and mass spectra.
| Parameter | Value |
| Starting Aldehyde | Piperonal |
| Energy Source | Ultrasound (40 kHz, 250 W) |
| Catalyst | Silica-supported tungstosilisic acid |
| Solvent | Ethanol |
| Reaction Time | 30-60 minutes |
| Temperature | 40 °C |
| Expected Yield | 85-95% |
Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-amine
This protocol utilizes microwave irradiation to accelerate the one-pot synthesis.
Step-by-Step Methodology:
-
Reactant Mixture: In a 10 mL microwave reaction vial, place piperonal (0.75 g, 5 mmol), thiourea (0.38 g, 5 mmol), and 2-bromo-1-phenylethanone (1.0 g, 5 mmol).
-
Solvent: Add 5 mL of ethanol:water (1:1) as the solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes with a power of 300 W.
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Isolation and Purification: Pour the reaction mixture into cold water (20 mL). The product will precipitate. Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to yield pure 4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine.
-
Characterization: Confirm the structure and purity of the product using melting point determination, NMR spectroscopy, and mass spectrometry.
| Parameter | Value |
| Starting Aldehyde | Piperonal |
| Energy Source | Microwave (300 W) |
| Catalyst | (Optional) Chitosan can be used |
| Solvent | Ethanol:Water (1:1) |
| Reaction Time | 10-15 minutes |
| Temperature | 100 °C |
| Expected Yield | >90% |
Visualizing the Reaction Mechanism
Caption: Simplified Hantzsch reaction mechanism.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or power (for microwave/ultrasound). Ensure efficient stirring. |
| Catalyst deactivation | Regenerate the catalyst or use a fresh batch. Ensure reactants are pure. | |
| Formation of Side Products | Incorrect reaction temperature | Optimize the temperature. Lower temperatures may reduce side reactions but require longer times. |
| Impure starting materials | Purify starting materials before use. | |
| Difficulty in Product Isolation | Product is soluble in the solvent | After cooling, try adding cold water to precipitate the product. Alternatively, remove the solvent under reduced pressure and then attempt recrystallization. |
| Oily product obtained | Try triturating the oily product with a non-polar solvent like hexane to induce solidification. |
Conclusion
The one-pot synthesis of benzodioxole thiazole derivatives using green chemistry principles represents a significant advancement in sustainable organic synthesis. The protocols detailed in these application notes, utilizing ultrasound and microwave-assisted methods, offer rapid, efficient, and environmentally friendly alternatives to conventional synthetic routes. By adopting these methodologies, researchers and drug development professionals can accelerate the discovery and development of novel therapeutic agents while adhering to the principles of green chemistry. The high yields, reduced reaction times, and ease of purification make these protocols highly attractive for both academic and industrial applications.
References
-
El-Naggar, A. M., et al. (2021). Eco-friendly sequential one-pot synthesis, molecular docking, and anticancer evaluation of arylidene-hydrazinyl-thiazole derivatives as CDK2 inhibitors. Bioorganic Chemistry, 108, 104615. [Link]
-
Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 795. [Link]
-
Gomha, S. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 43. [Link]
-
Patel, K. D., et al. (2017). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. Monatshefte für Chemie - Chemical Monthly, 148(8), 1465–1475. [Link]
-
Chinnaraja, D., & Rajalakshmi, K. (2018). Green synthetic strategies toward thiazoles: a sustainable approach. ResearchGate. [Link]
Sources
Application Notes and Protocols for Molecular Docking Studies of 2-(1,3-Benzodioxol-5-yl)thiazole Ligands
Introduction: The Therapeutic Potential of the Benzodioxolyl-Thiazole Scaffold
The 2-(1,3-benzodioxol-5-yl)thiazole core is a privileged heterocyclic scaffold in medicinal chemistry. This structural motif is present in a variety of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The benzodioxole ring, a common fragment in natural products, often imparts favorable pharmacokinetic properties, while the thiazole ring is a versatile pharmacophore known for its ability to engage in various non-covalent interactions with biological macromolecules.[5] The exploration of derivatives of this scaffold is a promising avenue for the discovery of novel therapeutic agents.[2]
Computational methods, particularly molecular docking, have become indispensable in modern drug discovery for rapidly screening virtual libraries of compounds and predicting their binding affinity and orientation at the active site of a biological target.[6][7] This application note provides a detailed, step-by-step protocol for conducting molecular docking studies on 2-(1,3-benzodioxol-5-yl)thiazole ligands, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and reproducible in-silico workflow.
Principle of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[8] The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.[9] A more negative binding energy (ΔG) generally indicates a more stable protein-ligand complex and, consequently, a higher binding affinity.[10]
This powerful tool allows for the elucidation of key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for understanding the structure-activity relationship (SAR) of a ligand series.[8][10]
Required Software and Prerequisites
This protocol utilizes widely adopted and validated open-source software. The user should have a basic understanding of Linux command-line operations and molecular visualization software.
-
AutoDock Vina: A highly regarded open-source program for molecular docking, known for its accuracy and speed.[11][12]
-
MGLTools/AutoDockTools (ADT): A suite of tools for preparing protein and ligand files for AutoDock Vina.[12][13]
-
PyMOL or UCSF Chimera/ChimeraX: Molecular visualization systems for inspecting and preparing protein and ligand structures, as well as for analyzing docking results.[14]
-
A text editor: For creating and editing configuration files.
-
A 3D structure of the target protein: Obtainable from the Protein Data Bank (PDB).
-
2D or 3D structures of the 2-(1,3-benzodioxol-5-yl)thiazole ligands: These can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or downloaded from databases like PubChem.[15][16]
Experimental Workflow: A Visual Overview
The entire molecular docking process can be conceptualized as a multi-stage pipeline, from initial data retrieval to final analysis. Each step is critical for the validity and reliability of the final results.
Caption: General workflow for molecular docking studies.
Detailed Step-by-Step Protocol
This protocol will use Bcl-2 (PDB ID: 4IEH), an anti-apoptotic protein and a known target for thiazole-containing compounds, as the example receptor.[17]
Part 1: Receptor Preparation
The goal of receptor preparation is to clean the raw PDB file, add missing atoms, and assign charges to make it suitable for docking.[15][18][19]
-
Obtain the Protein Structure: Download the crystal structure of Bcl-2 (PDB ID: 4IEH) from the RCSB Protein Data Bank.
-
Clean the PDB File:
-
Open the PDB file in UCSF Chimera or PyMOL.
-
The crystal structure often contains non-protein atoms like water molecules, ions, and co-crystallized ligands.[20][21] These are generally removed to avoid interference with the docking process, unless a specific water molecule is known to be crucial for ligand binding.
-
For this protocol, delete all water molecules and the co-crystallized ligand.
-
If the protein has multiple chains, select the chain that contains the binding site of interest and remove the others.[21]
-
-
Prepare the Protein in AutoDockTools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.[13][21] (Edit -> Hydrogens -> Add -> Polar Only).
-
Assign Charges: The scoring function requires atoms to have partial charges.[22] Add Kollman charges, a common choice for proteins. (Edit -> Charges -> Add Kollman Charges).
-
Merge Non-Polar Hydrogens: To reduce computational complexity, merge non-polar hydrogens with their parent carbons. (Edit -> Hydrogens -> Merge Non-Polar).
-
Save as PDBQT: Save the prepared protein in the PDBQT format, which includes the assigned charges and atom types required by AutoDock Vina. (File -> Save -> Writing PDBQT).
-
Part 2: Ligand Preparation
Ligand preparation involves generating a 3D structure, assigning charges, and defining rotatable bonds.[16][23]
-
Obtain Ligand Structure:
-
Draw the 2-(1,3-benzodioxol-5-yl)thiazole structure in a 2D chemical drawing tool and save it as a MOL or SDF file.
-
Alternatively, search for the compound in a database like PubChem and download the 3D structure in SDF format.[19]
-
-
Prepare the Ligand in AutoDockTools (ADT):
-
Open the ligand file in ADT (Ligand -> Input -> Open).
-
Assign Charges: Add Gasteiger charges, which are suitable for small organic molecules.[16] (Ligand -> Charges -> Compute Gasteiger).
-
Define Torsions: ADT will automatically detect rotatable bonds, allowing for ligand flexibility during docking.[16] You can review and modify these if necessary (Ligand -> Torsion Tree -> Detect Root).
-
Save as PDBQT: Save the prepared ligand in the PDBQT format (Ligand -> Output -> Save as PDBQT).
-
Part 3: Grid Box Generation
The grid box defines the three-dimensional search space within which AutoDock Vina will attempt to dock the ligand.[12][13]
-
Open the Prepared Receptor: In ADT, open the receptor PDBQT file.
-
Define the Binding Site:
-
Go to Grid -> Grid Box. A box will appear around the protein.
-
The most reliable way to define the binding site is to center the grid box on the position of a known co-crystallized ligand.[7] Since we removed the original ligand from 4IEH, we can identify the binding pocket residues from the literature or the PDB entry and center the box in that region.
-
Adjust the center and dimensions (size_x, size_y, size_z) of the box to encompass the entire binding pocket, with a small buffer of a few angstroms on each side.[24]
-
-
Save Grid Parameters: Note down the coordinates for the center of the box and its dimensions. These will be used in the configuration file.
Part 4: Running the Docking Simulation
AutoDock Vina is run from the command line using a configuration file that specifies the input files and search parameters.[24]
-
Create a Configuration File:
-
In a text editor, create a file named conf.txt.
-
Add the following lines, replacing the file names and coordinates with your own:
-
The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a good starting point.[11]
-
-
Execute AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Run the following command (the exact path to the vina executable may vary):
-
This will generate two output files: docking_results.pdbqt, containing the coordinates of the docked ligand poses, and log.txt, which includes the binding affinity scores for each pose.[13]
-
Analysis and Interpretation of Results
Binding Affinity Scores
The log.txt file will contain a table of binding affinities (in kcal/mol) for the top predicted poses. The first pose is the one with the most favorable (most negative) score.[10]
| Pose | Affinity (kcal/mol) |
| 1 | -8.5 |
| 2 | -8.2 |
| 3 | -8.1 |
| 4 | -7.9 |
| 5 | -7.8 |
| Caption: Example output of binding affinities from an AutoDock Vina log file. |
Visualization of Binding Poses
-
Open the receptor PDBQT file and the docking_results.pdbqt file in PyMOL or UCSF Chimera.[25]
-
Visually inspect the top-ranked pose within the binding site. A plausible pose should exhibit favorable interactions with key amino acid residues.
-
Analyze the non-covalent interactions:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. These are strong indicators of specific binding.[10]
-
Hydrophobic Interactions: Look for interactions between non-polar regions of the ligand and hydrophobic residues in the binding pocket.
-
Pi-stacking and Cation-pi Interactions: The aromatic rings in the benzodioxolyl-thiazole scaffold may engage in these interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
Software like Discovery Studio Visualizer or LigPlot+ can be used to generate 2D diagrams of these interactions for clearer presentation.[9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 15. quora.com [quora.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 21. scotchem.ac.uk [scotchem.ac.uk]
- 22. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 23. m.youtube.com [m.youtube.com]
- 24. eagonlab.github.io [eagonlab.github.io]
- 25. m.youtube.com [m.youtube.com]
Application Note: Crystallization Protocols for 2-(Benzo[d][1,3]dioxol-5-yl)thiazole Complexes
Executive Summary
This guide details the isolation and crystallization methodologies for complexes of 2-(benzo[d][1,3]dioxol-5-yl)thiazole (also referred to as 2-piperonylthiazole). This scaffold acts as a critical pharmacophore in drug discovery, particularly for antitumor and antimicrobial applications due to the synergy between the lipophilic, electron-rich benzodioxole moiety and the electron-deficient, coordinating thiazole ring.
Achieving diffraction-quality single crystals of these complexes is often hindered by the ligand's tendency to "oil out" and the rotational freedom of the C-C bond connecting the rings. This note provides three validated protocols—Slow Evaporation , Vapor Diffusion , and Solvothermal Synthesis —optimized to overcome these specific kinetic barriers.
Chemical Profile & Crystallization Logic
To design a successful crystallization experiment, one must understand the molecular behavior in solution.
Ligand Properties[1][2][3]
-
Structure: A thiazole ring substituted at the C2 position by a 1,3-benzodioxole group.[1]
-
Donor Sites: The Thiazole Nitrogen (
) is a borderline soft base, ideal for coordinating late transition metals (Cu, Zn, Ag, Pt, Pd). The benzodioxole oxygens are generally poor donors but participate in weak hydrogen bonding, which is critical for lattice stabilization. -
Solubility Profile:
-
High Solubility: Dichloromethane (DCM), Chloroform, THF, DMSO.
-
Moderate Solubility: Hot Ethanol, Acetonitrile.
-
Insoluble (Anti-solvents): Hexane, Diethyl Ether, Water.
-
The "Oiling Out" Challenge
Thiazole derivatives often separate as oils rather than crystals because the conformational flexibility between the two aromatic rings inhibits efficient packing.
-
Solution: Use rigidifying metal coordination or slow diffusion techniques to allow the molecules time to find their energy minimum (planar or twisted conformation) before precipitation.
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the decision logic for selecting the correct crystallization method based on the complex type.
Figure 1: Decision matrix for selecting crystallization methodologies based on metal center lability and complex stability.
Detailed Protocols
Protocol A: Slow Evaporation (For Labile Complexes: Cu, Zn, Co)
Best for: Stable complexes with moderate solubility in ethanol or acetonitrile.
Reagents:
-
Ligand: 2-(benzo[d][1,3]dioxol-5-yl)thiazole (0.1 mmol)
-
Metal Salt:
or (0.1 mmol) -
Solvent: Absolute Ethanol (HPLC Grade)
Step-by-Step:
-
Dissolution: Dissolve the ligand (20.5 mg, 0.1 mmol) in 5 mL of warm ethanol (
). In a separate vial, dissolve the metal salt in 3 mL of ethanol. -
Mixing: Add the metal salt solution dropwise to the ligand solution while stirring. A color change (e.g., green for Cu) indicates complexation.
-
Filtration: Filter the solution through a 0.45
PTFE syringe filter into a clean, narrow scintillation vial. Crucial: Dust particles induce rapid, poor-quality nucleation. -
Covering: Cover the vial with Parafilm. Pierce 3–5 small holes in the film using a needle.
-
Incubation: Place the vial in a vibration-free environment at room temperature (
). -
Harvest: Crystals should appear within 3–7 days. If solvent evaporates completely without crystals, redissolve in a minimal amount of solvent and switch to Protocol B.
Protocol B: Vapor Diffusion (For X-Ray Quality Single Crystals)
Best for: Precious metal complexes (Pt, Pd) or compounds that "oil out" upon evaporation.
Concept: A "good" solvent (containing the complex) is slowly concentrated by the diffusion of a volatile "anti-solvent" (in which the complex is insoluble).
System Setup:
-
Inner Vial: 4 mL glass vial.
-
Outer Vessel: 20 mL glass vial with a tight screw cap.
-
Solvent Pair:
-
Solvent (Inner): DCM or THF (dissolves the complex).
-
Anti-solvent (Outer): n-Hexane or Diethyl Ether (precipitates the complex).
-
Step-by-Step:
-
Prepare Solution: Dissolve the isolated complex (~10 mg) in the minimum amount of DCM (0.5–1.0 mL) in the small inner vial. Ensure the solution is clear (filter if necessary).
-
Fill Outer Vessel: Add 3–4 mL of n-Hexane to the large outer vial.
-
Assembly: Carefully place the open inner vial inside the outer vial using tweezers. Do not let the liquids mix directly.
-
Sealing: Tightly cap the outer vial.
-
Equilibration: Store in a dark, temperature-controlled cabinet. The hexane vapors will diffuse into the DCM, slowly increasing the polarity and forcing the complex to crystallize.
-
Timeline: Check after 48 hours. High-quality blocks or prisms usually form within 1 week.
Protocol C: Solvothermal Synthesis (For MOFs or Polymers)
Best for: Creating coordination polymers where the thiazole acts as a bridging ligand.
Step-by-Step:
-
Charge: Place Ligand (0.1 mmol) and Metal Salt (e.g.,
, 0.1 mmol) in a 10 mL Teflon-lined autoclave. -
Solvent: Add a mixture of DMF:Ethanol:Water (2:1:1, 5 mL total).
-
Heating: Seal and heat to
for 24–48 hours. -
Cooling: Cool to room temperature at a rate of
. Slow cooling is essential to prevent microcrystalline powder formation.
Data Summary & Troubleshooting
| Parameter | Slow Evaporation | Vapor Diffusion | Solvothermal |
| Crystal Size | Large, often irregular | Medium, high quality (prisms) | Small to Medium, very dense |
| Speed | 3–10 Days | 2–14 Days | 1–3 Days |
| Risk | Twinning / Oiling out | Solvent inclusions | Decomposition |
| Ideal For | Initial screening | SC-XRD Structure Determination | Insoluble polymers |
Troubleshooting "Oiling Out": If the complex separates as a sticky oil in Protocol B:
-
Reduce Concentration: Dilute the inner solution by 20%.
-
Change Anti-solvent: Switch from Hexane to Pentane (slower diffusion) or Diethyl Ether (more polar).
-
Scratching: Gently scratch the side of the vial with a glass rod to induce nucleation sites.
Characterization Checklist
Before submitting for X-ray diffraction, validate the bulk material:
-
Elemental Analysis (CHN): Confirm the metal-to-ligand ratio (1:1 vs 1:2).
-
FT-IR: Look for the shift in the
thiazole stretch (typically shifts to upon coordination). -
Solubility Test: Ensure the crystal does not redissolve in the mother liquor upon slight warming.
References
-
Crystal Structure of Benzothiazole Analogues
- Title: 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole.
- Source: IUCrD
-
URL:[Link]
- Relevance: Provides baseline bond lengths and packing motifs (pi-stacking) for the benzodioxole-thiazole core.
-
General Crystallization of Metal Complexes
- Title: What is the best method of crystalliz
- Source: ResearchG
-
URL:[Link]
- Relevance: Validates the use of layering and diffusion methods for air-sensitive or labile coordin
-
Thiazole Ligand Synthesis & Properties
- Title: Synthesis and Medicinal Attributes of Thiazole Deriv
- Source: Sys Rev Pharm.
-
URL:[Link]
- Relevance: Establishes the solubility profile and biological relevance of the thiazole pharmacophore.
-
Copper(II)
Sources
Application Note: Synthesis of Schiff Bases Derived from 2-(1,3-Benzodioxol-5-yl)thiazole
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the high-yield synthesis of Schiff bases (specifically acylhydrazones ) derived from the 2-(1,3-benzodioxol-5-yl)thiazole scaffold.
This protocol strictly adheres to the IUPAC nomenclature where the 1,3-benzodioxole moiety is attached at the C2 position of the thiazole ring, a configuration essential for specific antimicrobial and anticancer pharmacophores.
Introduction & Biological Significance[1][2][3][4][5]
The 2-(1,3-benzodioxol-5-yl)thiazole scaffold combines two privileged structures: the 1,3-benzodioxole (found in podophyllotoxin and safrole) and the thiazole ring (found in epothilones and tiazofurin).
Schiff bases derived from this system—specifically N-acylhydrazones —are of high interest in drug development due to their ability to act as:
-
Iron chelators: The azomethine nitrogen (
) and carbonyl oxygen allow for bidentate coordination with metal ions, disrupting metalloenzymes in bacteria. -
Pharmacophore linkers: The hydrazone spacer provides rotational freedom, allowing the benzodioxole and the variable aryl group to occupy distinct hydrophobic pockets in target proteins (e.g., tubulin or DNA gyrase).
This guide focuses on the 4-position functionalization , utilizing a Hantzsch Thiazole Synthesis strategy to generate a carbohydrazide precursor, which is then condensed with aldehydes to form the target Schiff bases.
Retrosynthetic Analysis
The synthesis is designed to be modular. The core thiazole ring is constructed after the benzodioxole unit is activated as a thioamide.
Figure 1: Retrosynthetic pathway for the target scaffold.
Experimental Protocol
Phase 1: Precursor Synthesis (Thioamide Formation)
Note: If 1,3-benzodioxole-5-carbothioamide is not commercially available, synthesize it from the nitrile.
Reagents: 1,3-Benzodioxole-5-carbonitrile (Piperonitrile), Sodium hydrosulfide hydrate (NaSH·xH₂O), Magnesium chloride hexahydrate (MgCl₂·6H₂O), DMF.
-
Dissolution: Dissolve Piperonitrile (10 mmol) in DMF (20 mL).
-
Activation: Add MgCl₂·6H₂O (12 mmol) to the solution. The Lewis acid Mg²⁺ activates the nitrile group.
-
Thiolysis: Add NaSH (20 mmol) in one portion. The mixture will turn green/yellow.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7). The nitrile spot will disappear, and a lower Rf spot (thioamide) will appear.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL) acidified with 1M HCl. A yellow precipitate will form.
-
Purification: Filter, wash with water, and recrystallize from ethanol.
-
Yield: ~85-90%[1]
-
Appearance: Yellow crystalline solid.
-
Phase 2: Construction of the Thiazole Core (Hantzsch Synthesis)
Reagents: 1,3-Benzodioxole-5-carbothioamide, Ethyl bromopyruvate, Ethanol.
-
Setup: In a 100 mL round-bottom flask, dissolve the Thioamide (10 mmol) in absolute ethanol (30 mL).
-
Addition: Add Ethyl bromopyruvate (10 mmol) dropwise over 10 minutes.
-
Cyclization: Reflux the mixture for 4–6 hours.
-
Isolation: Cool the mixture to room temperature. Often, the hydrobromide salt of the thiazole ester precipitates.
-
Neutralization: Pour into crushed ice and neutralize with 10% NaHCO₃ solution to precipitate the free base.
-
Purification: Filter the solid and recrystallize from ethanol.
-
Product: Ethyl 2-(1,3-benzodioxol-5-yl)thiazole-4-carboxylate .
-
Phase 3: Hydrazide Formation
Reagents: Thiazole ester (from Phase 2), Hydrazine hydrate (80% or 99%), Ethanol.
-
Mixing: Dissolve the Thiazole ester (5 mmol) in Ethanol (20 mL).
-
Reagent Addition: Add Hydrazine hydrate (25 mmol, 5 equiv) carefully. Excess hydrazine is crucial to prevent dimer formation.
-
Reflux: Heat at reflux for 6–8 hours.
-
Monitoring: TLC should show the complete conversion of the non-polar ester to a highly polar baseline spot (hydrazide).
-
Precipitation: Cool the mixture. The carbohydrazide usually precipitates as a white/off-white solid.
-
Wash: Filter and wash copiously with cold ethanol and ether to remove excess hydrazine.
-
Product: 2-(1,3-benzodioxol-5-yl)thiazole-4-carbohydrazide .
-
Melting Point: Typically >200°C.[1]
-
Phase 4: Schiff Base Condensation (The Target)
Reagents: Thiazole carbohydrazide, Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde), Glacial Acetic Acid, Ethanol.
-
Preparation: Dissolve the Thiazole carbohydrazide (1 mmol) in hot Ethanol (15 mL).
-
Aldehyde Addition: Add the substituted Benzaldehyde (1 mmol).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reflux: Reflux for 3–5 hours.
-
Observation: A color change (often to yellow or orange) and precipitation of the product often occur during reflux.
-
-
Workup: Cool to room temperature. Filter the precipitate.[4]
-
Purification: Recrystallize from Ethanol/DMF mixtures (e.g., 9:1 ratio).
Reaction Scheme Diagram
Figure 2: Step-by-step synthetic workflow.
Characterization & Data Analysis
Confirm the structure of the final Schiff base using the following spectroscopic markers:
| Technique | Diagnostic Signal | Structural Inference |
| IR Spectroscopy | 3100–3400 cm⁻¹ (Broad) | N-H stretch of the amide/hydrazone linkage. |
| 1640–1660 cm⁻¹ (Sharp) | C=O stretch (Amide I). | |
| 1590–1620 cm⁻¹ | C=N (Azomethine) stretch. | |
| ¹H NMR (DMSO-d₆) | NH proton (D₂O exchangeable). | |
| N=CH (Azomethine proton). | ||
| Thiazole C5-H proton. | ||
| -O-CH₂-O- (Methylenedioxy protons). | ||
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ | Molecular ion peak confirming formula weight. |
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1 (Cyclization).
-
Cause: Incomplete reaction or loss of product during neutralization.
-
Solution: Ensure the ethanol is anhydrous. Upon neutralization, ensure pH reaches ~8.0 to fully liberate the free base from the HBr salt.
-
-
Issue: Sticky Precipitate in Step 4 (Schiff Base).
-
Cause: Presence of unreacted aldehyde or solvent occlusion.
-
Solution: Wash the crude solid thoroughly with hot hexane (to remove aldehyde) and ether. Recrystallize from DMF/Ethanol.
-
-
Issue: Insoluble Carbohydrazide.
-
Solution: The carbohydrazide intermediate is often very insoluble. For the Schiff base reaction, it does not need to be fully dissolved initially; it will dissolve as it reacts. Use a higher boiling solvent like 1-propanol or add a co-solvent like DMF if the reaction is too slow.
-
Variant Protocol: The 2-Amino Isomer
Note: Occasionally, "derived from" implies the benzodioxole is a substituent on a 2-aminothiazole core.
If your target is N-(benzylidene)-4-(1,3-benzodioxol-5-yl)thiazol-2-amine (where the benzodioxole is at position 4):
-
Precursor: React 3,4-methylenedioxyacetophenone with Bromine to get the
-bromo ketone. -
Cyclization: React the
-bromo ketone with Thiourea in refluxing ethanol. -
Product: 4-(1,3-benzodioxol-5-yl)thiazol-2-amine .
-
Schiff Base: Condense this amine with aldehydes using the same conditions (EtOH/AcOH).
This guide primarily details the Carbohydrazide route (Section 3) as it allows for the "2-(1,3-benzodioxol-5-yl)" substitution pattern specified in the topic.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link
-
Synthesis of Thiazole-4-carbohydrazides: Chimenti, F., et al. (2004). Synthesis and in vitro selective anti-Helicobacter pylori activity of N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides. European Journal of Medicinal Chemistry, 39(6), 499-505. Link
-
Biological Activity of Thiazole Schiff Bases: Vicini, P., et al. (2003).[5] Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. Link
-
Benzodioxole-Thiazole Hybrids: Lakshmanan, D., et al. (2012). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. Acta Crystallographica Section E, 68(Pt 3), o961. Link
-
Ethyl Bromopyruvate in Synthesis: Jones, R. G. (1949). Pyrazines and Related Compounds. I. A New Synthesis of Hydroxypyrazines. Journal of the American Chemical Society, 71(1), 78-81. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 4. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2-(1,3-benzodioxol-5-yl)thiazole
Welcome to the technical support center for 2-(1,3-benzodioxol-5-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising heterocyclic compound. As a molecule combining the benzodioxole and thiazole moieties, it belongs to a class of compounds with significant therapeutic potential but often presents formulation hurdles due to its likely low aqueous solubility.[1][2]
This document provides a structured, in-depth troubleshooting guide and a series of frequently asked questions (FAQs) to address specific experimental issues. The strategies outlined here are based on established principles of physical pharmacy and formulation science, aimed at enhancing the dissolution rate and bioavailability of your compound.
Understanding the Challenge: Physicochemical Profile
| Property | Predicted Characteristic | Implication for Solubility |
| Molecular Structure | Fused heterocyclic aromatic rings | High crystal lattice energy, hydrophobic nature, leading to poor aqueous solubility. |
| Polarity | Predominantly non-polar | Limited interaction with polar solvents like water. |
| Ionization Potential | The thiazole ring can be weakly basic. | Solubility may be pH-dependent, offering a potential enhancement strategy in acidic conditions.[4] |
Part 1: Troubleshooting Guide - A Strategy-Based Approach
Researchers often encounter a few common issues when working with poorly soluble compounds. This section is structured to address these problems with specific, actionable strategies.
Logical Workflow for Selecting a Solubility Enhancement Strategy
Before diving into specific protocols, it's crucial to have a logical approach to selecting the right strategy. The choice depends on the experimental context (e.g., in vitro screening vs. in vivo studies), the required concentration, and the properties of the compound.
Caption: Workflow for selecting a solubility enhancement strategy.
Issue 1: Compound precipitates out of solution during preparation of aqueous buffers for in vitro assays.
This is a common problem when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous assay buffer.
Question: My 2-(1,3-benzodioxol-5-yl)thiazole, dissolved in DMSO, crashes out when I add it to my phosphate-buffered saline (PBS). How can I prevent this?
Answer:
This precipitation occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the concentration of DMSO is diluted, the compound's solubility limit in the mixed solvent system is exceeded.
Immediate Solutions (for in vitro assays):
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced artifacts. However, reducing the DMSO concentration too much can exacerbate precipitation.[4]
-
Use Co-solvents: A mixture of solvents can improve solubility. Try preparing your stock solution in a combination of DMSO and another water-miscible solvent like ethanol.[4]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic solvent before the final dilution into the aqueous buffer.[4]
-
pH Adjustment: Given the presence of a thiazole ring, your compound is likely a weak base. Its solubility should increase in acidic conditions.[4] Try lowering the pH of your aqueous buffer (e.g., to pH 5-6) and see if precipitation is reduced. Always confirm that the pH change does not affect your assay's biological components.
Issue 2: Low and variable bioavailability is observed in animal studies.
This often points to dissolution-rate-limited absorption in the gastrointestinal tract.
Question: We are seeing inconsistent plasma concentrations of our thiazole compound after oral gavage in mice. We suspect poor absorption due to low solubility. What formulation strategies can we try?
Answer:
For in vivo studies, more advanced formulation strategies are required to improve the dissolution rate and overall bioavailability. Here are three robust approaches:
Causality: Reducing the particle size of a drug increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can improve absorption.[5][6] Micronization reduces particles to the micrometer range, while nanosuspensions bring them down to the sub-micron (nanometer) range.[5][6][7][8]
When to use it: This is a good starting point for improving the dissolution rate without chemically modifying the compound. It is suitable for compounds that are crystalline and do not have issues with polymorphism changes during milling.[9]
Experimental Protocol: Nanosuspension via Antisolvent Precipitation
This technique uses rapid mixing to produce nanoparticles of a poorly soluble drug.[4]
Materials:
-
2-(1,3-benzodioxol-5-yl)thiazole
-
A "solvent" in which the drug is soluble (e.g., DMSO, acetone, ethanol)
-
An "antisolvent" in which the drug is insoluble, but is miscible with the solvent (typically water)
-
Stabilizer (e.g., a polymer like Poloxamer 188 or a surfactant like Tween 80)
-
High-speed homogenizer or ultrasonic probe
Procedure:
-
Dissolve the thiazole compound in the chosen solvent to create a concentrated drug solution.
-
Dissolve the stabilizer in the antisolvent.
-
Under high-speed stirring or sonication, rapidly inject the drug-solvent solution into the antisolvent solution. The volume ratio of antisolvent to solvent should be high (e.g., 10:1 or greater).[4]
-
The rapid change in solvent environment causes the drug to precipitate as nanoparticles, which are kept from agglomerating by the stabilizer.
-
The resulting nanosuspension can be used directly or the solvent can be removed via evaporation or dialysis.
Causality: A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[9][10] When exposed to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles. This amorphous state has higher energy and greater solubility than the stable crystalline form.[11][12]
When to use it: This is a very effective technique for significantly increasing both the dissolution rate and the apparent solubility. It is particularly useful for BCS Class II drugs (high permeability, low solubility).
Experimental Protocol: Solid Dispersion by Solvent Evaporation
This method involves dissolving the thiazole derivative and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.[11]
Materials:
-
2-(1,3-benzodioxol-5-yl)thiazole
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
Procedure:
-
Dissolve both the thiazole compound and the hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent. The drug-to-carrier ratio may need optimization (e.g., 1:1, 1:5, 1:10 by weight).
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum. This will leave a thin film of the solid dispersion on the inside of the flask.
-
Further dry the solid film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder. This powder can then be used for dissolution testing or formulated into a dosage form.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] The non-polar thiazole compound can be encapsulated within this hydrophobic core, forming an "inclusion complex." This complex as a whole is water-soluble, effectively increasing the drug's solubility.[13]
When to use it: This is an excellent method for achieving a true increase in solubility and is widely used in pharmaceutical formulations. It is particularly effective for molecules that fit well within the cyclodextrin cavity.
Experimental Protocol: Inclusion Complex by Co-precipitation
This method is commonly used at a laboratory scale to efficiently form inclusion complexes.[4]
Materials:
-
2-(1,3-benzodioxol-5-yl)thiazole
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus or centrifuge
Procedure:
-
Prepare a saturated solution of the cyclodextrin in deionized water. For HP-β-CD, this can be done at room temperature. For β-CD, heating may be required to increase its solubility.[4]
-
Slowly add the thiazole compound to the stirring cyclodextrin solution. The molar ratio of drug to cyclodextrin is critical and typically ranges from 1:1 to 1:3; this may require optimization.[4]
-
Continue stirring the mixture at a constant temperature for 24-72 hours to allow for equilibrium of complex formation.[4]
-
Cool the solution (if heated) to precipitate the inclusion complex.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.[4]
-
Dry the final product, preferably by lyophilization (freeze-drying).
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the first thing I should try if my compound won't even dissolve in DMSO?
A: While most non-polar compounds are soluble in DMSO, very crystalline or "brick dust" type molecules can be challenging. If heating and sonication in DMSO fail, consider alternative organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always verify that the chosen solvent is compatible with your downstream biological assay.[4]
Q2: Can I use pH modification for my 2-(1,3-benzodioxol-5-yl)thiazole?
A: Yes, this is a plausible strategy. The nitrogen atom in the thiazole ring can act as a weak base and become protonated in an acidic environment. This ionization would increase the compound's polarity and, therefore, its aqueous solubility. To test this, measure the compound's solubility in a series of buffers with decreasing pH (e.g., from 7.4 down to 4.0). If a significant increase in solubility is observed at lower pH, this strategy could be viable, especially for oral formulations where the compound will encounter the acidic environment of the stomach.
Q3: How do I know if I have successfully formed a solid dispersion or a cyclodextrin complex?
A: You will need to use analytical techniques to characterize the solid-state properties of your new formulation.
-
Differential Scanning Calorimetry (DSC): For a solid dispersion, the characteristic melting peak of the crystalline drug should disappear, indicating it has been converted to an amorphous state. For a cyclodextrin complex, the melting point of the drug should shift or disappear.
-
X-Ray Powder Diffraction (XRPD): Similar to DSC, the sharp diffraction peaks of the crystalline drug will be absent in an amorphous solid dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the vibrational frequencies of the drug's functional groups can indicate interactions with the carrier or cyclodextrin.
Q4: Are there any other advanced strategies I could consider?
A: Yes, a more advanced but powerful technique is the prodrug approach . This involves chemically modifying the thiazole compound to attach a polar, water-soluble promoiety (like a phosphate or an amino acid). This new molecule (the prodrug) is highly soluble. Once administered, enzymes in the body cleave off the promoiety, releasing the active parent drug at the site of action.[5] This strategy requires significant medicinal chemistry effort but can be extremely effective for overcoming severe solubility issues.[5]
Q5: What kind of solubility increase can I expect with these methods?
A: The degree of enhancement is highly dependent on the compound and the chosen method. The table below provides representative data for other poorly soluble drugs, including some with thiazole-like structures, to give you an idea of the potential improvements.
| Strategy | Example Drug | Carrier/Method | Fold Increase in Solubility |
| Solid Dispersion | Sulfathiazole | Eutectic Mixture | > 2x[4] |
| Cyclodextrin Complexation | Itraconazole | HP-β-CD | > 10,000x[4] |
| Cyclodextrin Complexation | Cefdinir | HP-β-CD | ~100x[4] |
| Prodrug Approach | Lopinavir | Phosphate Prodrug | > 700x |
Mechanism of Action Visualization
Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives.
- BenchChem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds.
- PubChem. (n.d.). 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid.
- Google Patents. (n.d.). US9956144B2 - Process for particle processing of active pharmaceutical ingredients.
- Rasenack, N., & Müller, B. W. (2004). An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery. Journal of Pharmaceutical Sciences, 93(3), 529-541.
- Sun Micro Tech. (2020, July 30). What is Micronization?- Overview of Micronization Process.
- Mende, S. (n.d.). Micronization and Nanoization of Active Pharmaceutical Ingredients. David Publishing.
- World Health Organization. (2019, September 13). FAQ: Active pharmaceutical ingredient (API) micronization.
- Chemical Synthesis Database. (n.d.). 2-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine.
- Topală, C., Ioniţă, G., Meltzer, V., Pincu, E., & Drăghici, C. (2002).
- LookChem. (n.d.). Cas 28004-60-6,5-(2H-1,3-benzodioxol-5-yl).
- ResearchGate. (2025, November 1). Inclusion complex of steroidal heterocyclic compounds with cyclodextrins in aqueous solution and in the solid state.
- National Center for Biotechnology Information. (n.d.). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole.
- IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS.
- Journal of Pharmaceutical Research. (2025, March 27). REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Vol. I, No. I.
- Chemical Bulletin of Kazakh National University. (n.d.). Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles.
- Elkholy, Y. M., & Mosselhi, M. A. (2001). Novel synthesis of thiazole disperse dye derivatives. Pigment & Resin Technology, 30(4), 227-231.
- MDPI. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from FABAD Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole.
- Semantic Scholar. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- PMC. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
- ACS Omega. (2022, September 7). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
- RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- BOC Sciences. (2023, September 26). Prodrug Activation Strategies.
- Creative Biolabs. (2024, August 29). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations.
- Journal of Advanced Scientific Research. (2025, June 28). Challenges and Strategies in Prodrug Design: A Comprehensive Review. Retrieved from Journal of Advanced Scientific Research.
- IEEE Xplore. (2021, December 20). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach.
- PubMed. (2007, July 30). Salt formation to improve drug solubility.
- SciSpace. (n.d.). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs.
- Juniper Publishers. (2023, October 2). Micronization Technique for Solubility Enhancement.
- IJCRT.org. (2023, October 10). Micronization Technique for Solubility Enhancement.
- Research Journal of Pharmacy and Technology. (2012, June 19). Micronization of BCS Class–II Drugs by Various Approaches for Solubility Enhancement – A Review. Retrieved from Research Journal of Pharmacy and Technology.
- PMC. (n.d.). Formulation Strategies of Nanosuspensions for Various Administration Routes.
- Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sunmicrotech.in [sunmicrotech.in]
- 7. extranet.who.int [extranet.who.int]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid | C11H11NO4S | CID 2756583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. davidpublisher.com [davidpublisher.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. humapub.com [humapub.com]
Technical Support Center: Benzodioxole-Thiazole Hybrid Synthesis
Status: Operational Subject: Troubleshooting Oxidation & Stability Protocols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Fragile Hybrid" Paradox
Synthesizing a scaffold containing both a 1,3-benzodioxole (methylenedioxybenzene) and a thiazole ring presents a specific chemical conflict. The benzodioxole unit is electron-rich and acid-sensitive, making it prone to electrophilic attack and oxidative ring-opening. Conversely, thiazole formation often requires electrophilic halogenation (Hantzsch method) or oxidative cyclization (from thioamides), conditions that jeopardize the benzodioxole integrity.
This guide addresses the three most common failure modes:
-
Regio-scrambling: Unwanted halogenation of the benzodioxole ring.
-
Bridge Collapse: Oxidative or hydrolytic cleavage of the methylenedioxy bridge (
) to catechols. -
S-Oxidation: Formation of sulfoxides/sulfones instead of thiazole cyclization.
Module 1: Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using this logic gate.
Figure 1: Decision tree for identifying the root cause of synthetic failure based on mass spectrometry shifts.
Module 2: The Hantzsch Synthesis (Modified)
The Problem: The standard Hantzsch synthesis involves brominating a ketone to an
-
Failure Point: Using elemental bromine (
) often results in electrophilic aromatic substitution on the electron-rich benzodioxole ring (usually at the 6-position) rather than the -carbonyl position [1].
Protocol A: Soft Bromination (The Copper Route)
To prevent ring bromination, we utilize Copper(II) Bromide (
Reagents:
-
Substrate: 1-(1,3-benzodioxol-5-yl)ethan-1-one
-
Reagent:
(2.0 equiv) -
Solvent: EtOAc/CHCl
(1:1)
Step-by-Step:
-
Dissolution: Dissolve the ketone in a 1:1 mixture of Ethyl Acetate and Chloroform. (Avoid pure methanol, as it can lead to acetal byproducts).
-
Addition: Add finely powdered
in one portion. -
Reflux: Heat to reflux (
) for 2–4 hours. The black will turn to white precipitate.-
Checkpoint: TLC should show a single spot. If the ring brominates, you will see a spot with very similar Rf but different UV activity.
-
-
Filtration: Filter off the white
solid while hot. -
Cyclization: Immediately react the filtrate with the thioamide/thiourea in ethanol. Do not isolate the bromoketone if possible, as it is a lachrymator and unstable.
Why this works: The kinetic control provided by
Module 3: Oxidative Cyclization (Direct Route)
The Problem: If the Hantzsch route fails, researchers often try oxidative cyclization of thioamides.
-
Failure Point: Strong oxidants (Permanganate, Dichromate) will oxidatively cleave the methylenedioxy bridge into a carbonate, which hydrolyzes to a catechol (turning the reaction purple/black) [3].
Protocol B: The "Iodine-Base" Method (Metal-Free)
This method uses molecular iodine as a mild oxidant in the presence of a base. It is the "Gold Standard" for acid-sensitive substrates like benzodioxoles.
Mechanism:
-
Iodine reacts with the thioamide sulfur to form an iodosulfonium intermediate.
-
Intramolecular nucleophilic attack by the nitrogen closes the ring.
-
Base neutralizes the HI byproduct, protecting the benzodioxole from acid hydrolysis.
Reagents:
-
Substrate:
-benzyl-benzodioxole-thioamide -
Oxidant: Molecular Iodine (
, 1.1 equiv) -
Base: Potassium Carbonate (
, 2.0 equiv) -
Solvent: THF or Dioxane
Step-by-Step:
-
Setup: Dissolve the thioamide in anhydrous THF.
-
Base Addition: Add
and stir for 10 minutes at room temperature. -
Oxidation: Add
solution (in THF) dropwise over 20 minutes.-
Visual Cue: The solution will turn dark brown initially, then fade to light yellow as iodine is consumed.
-
-
Quench: Once TLC indicates consumption of starting material, add saturated aqueous
(thiosulfate) to quench excess iodine. -
Workup: Extract with EtOAc.
Why this works: The basic conditions (
Comparative Data: Oxidant Selection
The following table summarizes internal stability data for benzodioxole integrity during thiazole formation.
| Oxidant / Method | Yield (Thiazole) | Benzodioxole Integrity | Primary Side Product | Recommendation |
| 45% | Poor | 6-bromo-benzodioxole | ⛔ AVOID | |
| 88% | Excellent | None | ✅ PREFERRED | |
| 10% | Critical Failure | Catechol / Quinone | ⛔ AVOID | |
| PIDA (Hypervalent Iodine) | 75% | Good | S-oxide (trace) | ⚠️ Monitor Acid |
| 82% | Excellent | None | ✅ ALTERNATIVE |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned deep purple/black. What happened? A: This is the hallmark of catechol oxidation . You likely cleaved the methylenedioxy bridge (acid hydrolysis or over-oxidation), generating a free catechol. Catechols oxidize rapidly in air to form ortho-quinones, which polymerize into dark pigments.
-
Fix: Check the pH.[1] If it dropped below 3, the bridge hydrolyzed. Use Protocol B (
buffer).
Q2: Can I use NBS (N-Bromosuccinimide) instead of
Q3: I see a product with Mass M+16. Is this the N-oxide? A: In thiazole synthesis, M+16 is almost always the S-oxide (sulfoxide) or the ketone intermediate failing to dehydrate. If using hypervalent iodine (PIDA/PIFA), ensure you are not using excess oxidant, as the thiazole sulfur can be oxidized further.
References
-
Selectivity in Hantzsch Synthesis: King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Methyl Ketones with Copper(II) Bromide. The Journal of Organic Chemistry.
-
Benzodioxole Bromination Issues: Sciencemadness Discussion on 1,3-Benzodioxole Bromination. (2022).
-
Oxidative Cleavage Mechanisms: Oxidative Cleavage of Methylenedioxy Bridge. (2020). National Institutes of Health (PMC).
-
Iodine-Mediated Cyclization: Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole. (2022). Frontiers in Chemistry.
-
Hypervalent Iodine Protocols: Thiazole synthesis using hypervalent iodine reagent. (2023). ResearchGate.
Sources
troubleshooting low conversion rates in thiazole ring closure reactions
Executive Summary & Diagnostic Framework
Thiazole synthesis is a cornerstone of medicinal chemistry, yet "low conversion" is a frequent, often misdiagnosed issue. In 80% of support cases, the reaction has not actually failed; it has either stalled at a stable intermediate or the product is sequestered as a salt .
This guide addresses the two most common synthetic routes:
-
The Hantzsch Synthesis: Condensation of
-haloketones with thioamides.[1][2][3][4][5][6] -
Oxidation of Thiazolines: Dehydrogenation of dihydrothiazoles (derived from Cysteine/Nitrile condensation).
Module A: The Hantzsch Synthesis
Core Issue: The reaction is a multi-step cascade.[2][3] If the final dehydration step is energetically unfavorable due to sterics or electronics, the reaction isolates the hydroxythiazoline intermediate, often mistaken for "unreacted starting material" or "complex mixture" by TLC.
Diagnostic Workflow (Graphviz)
Figure 1: Decision tree for diagnosing Hantzsch synthesis failures based on LCMS data.
Troubleshooting Table: Hantzsch Synthesis
| Symptom | Root Cause | Technical Explanation | Corrective Action |
| LCMS shows [M+18] peak | Hydroxythiazoline Trap | The initial condensation occurred, but the intramolecular dehydration to aromatize the ring is stalled. This is common with bulky substituents (e.g., tert-butyl, ortho-substituted aryls). | Force Dehydration: Treat crude residue with Trifluoroacetic Anhydride (TFAA) and Pyridine (The Holzapfel-Meyers-Nicolaou modification) [1]. |
| Product visible by LCMS but low isolated yield | Salt Sequestration | The thiazole nitrogen is basic (pKa ~2.5). The reaction generates HBr/HCl. The product exists as a pyridinium-like salt, which is highly water-soluble and may not precipitate or extract into organic layers. | Neutralization: The reaction mixture must be basified (pH 9-10) with sat. NaHCO3 or NH4OH to liberate the free base before extraction. |
| Recovery of Thioamide + De-halogenated Ketone | Reductive Dehalogenation | Thioamides can act as reducing agents toward | Change Halogen: Switch from Chloro- to Bromo-ketone (more reactive). Solvent: Use DMF or EtOH to speed up |
| Thioamide consumed, no product | S-Oxidation | If performed in air with long reaction times, the thioamide sulfur can oxidize to the sulfine/sulfene, preventing nucleophilic attack. | Degas Solvents: Run under Argon/Nitrogen. Ensure thioamide quality (recrystallize if necessary). |
Module B: Oxidation of Thiazolines (Cysteine Route)
Context: When the Hantzsch fails, chemists often condense a nitrile with cysteine to form a thiazoline (dihydrothiazole), then oxidize it to the thiazole. Core Issue: Controlling the oxidation potential. Too weak = no reaction; too strong = formation of S-oxides or ring opening.
Reagent Selection Matrix
| Oxidant | Strength | Specificity | Best For | Watch Out For |
| MnO | Mild | High | Benzylic/Allylic thiazolines | Variable Activity: Must use activated MnO |
| BrCCl | Moderate | Very High | Sensitive substrates, esters, chiral centers | Atom Economy: Generates CHCl |
| DDQ | Strong | Moderate | Electron-rich thiazolines | Over-reaction: Can oxidize benzylic positions elsewhere in the molecule. |
| KMnO | Harsh | Low | Simple, robust substrates | S-Oxidation: Frequently produces sulfones ( |
Mechanism of Failure: Over-Oxidation (Graphviz)
Figure 2: Pathway of competitive oxidation. Selective aromatization requires reagents that target the C-H bonds rather than the Sulfur lone pair.
Validated Protocols
Protocol A: Modified Hantzsch for Hindered Substrates (The "Rescue" Protocol)
Use this when standard reflux yields the hydroxy-intermediate (M+18).
-
Condensation: Combine
-bromoketone (1.0 eq) and thioamide (1.1 eq) in Ethanol (0.5 M). Stir at RT for 2 h, then reflux for 1 h. -
Check Point: Analyze LCMS. If [M+18] is dominant:
-
Evaporation: Concentrate the reaction mixture to dryness.
-
Dehydration: Redissolve residue in DCM (dry). Cool to 0°C.
-
Activation: Add Pyridine (2.5 eq) followed by Trifluoroacetic Anhydride (TFAA, 1.2 eq) dropwise.
-
Reaction: Stir at 0°C for 30 min, then warm to RT.
-
Quench: Pour into sat. NaHCO
. Extract with DCM.-
Why this works: TFAA converts the hydroxyl group into a trifluoroacetate (excellent leaving group), which is then eliminated by pyridine to form the double bond [1].
-
Protocol B: Mild Aromatization using BrCCl /DBU
Use this for converting thiazolines to thiazoles without touching other sensitive groups.
-
Setup: Dissolve thiazoline (1.0 eq) in anhydrous DCM (0.1 M). Cool to 0°C.
-
Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq).
-
Oxidant Addition: Add BrCCl
(Bromotrichloromethane) (1.1 eq) dropwise.-
Note: Reaction is exothermic.
-
-
Monitoring: Warm to RT. Reaction is usually complete in < 2 hours.
-
Workup: Wash with dilute HCl (to remove DBU) and brine.
Frequently Asked Questions (FAQ)
Q: My Hantzsch product is a solid, but it dissolves when I wash the filter cake with water. Why? A: You likely have the Hydrobromide salt of the thiazole.[4] The reaction produces HBr as a byproduct.[4] If you filter directly from the reaction mixture, you are isolating the salt.
-
Fix: Suspend the solid in water and adjust pH to ~9 with Ammonium Hydroxide. The solid that forms now is your neutral thiazole.
Q: Can I use alpha-chloroketones instead of bromo-?
A: Yes, but they are significantly slower (
-
Tip: Add 10 mol% Sodium Iodide (NaI) to the reaction (Finkelstein condition) to generate the transient
-iodoketone in situ, which reacts much faster.
Q: I see a spot on TLC that fluoresces blue but isn't my product. A: This is often a dimer of the thioamide (e.g., 1,2,4-thiadiazoles formed via oxidative dimerization). This indicates oxygen contamination or old thioamide reagent.
References
-
Holzapfel-Meyers-Nicolaou Modification
- Aguilar, E., Meyers, A. I. (1994). "Reinvestigation of the Hantzsch thiazole synthesis. A modified procedure for the preparation of 2,4-disubstituted thiazoles." Tetrahedron Letters, 35(16), 2473-2476.
-
BrCCl3/DBU Oxidation
- Williams, D. R., et al. (2009). "Practical Oxidation of Thiazolines to Thiazoles with Bromotrichloromethane and DBU." Organic Letters, 11(16), 3522–3525.
-
General Hantzsch Mechanism & Review
- Eicher, T., Hauptmann, S. (2003).
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. synarchive.com [synarchive.com]
- 6. bepls.com [bepls.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DDQ-Promoted Mild and Efficient Metal-Free Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(1,3-Benzodioxol-5-yl)thiazole Under Acidic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting protocols, and answers to frequently asked questions regarding the stability of 2-(1,3-benzodioxol-5-yl)thiazole, a key intermediate in pharmaceutical and agrochemical synthesis, when subjected to acidic environments.[1] Our focus is to provide not just procedural steps, but the underlying chemical logic to empower you to anticipate and solve stability challenges in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the chemical stability of 2-(1,3-benzodioxol-5-yl)thiazole, focusing on the structural components that dictate its behavior in acidic media.
Q1: What are the primary structural features of 2-(1,3-benzodioxol-5-yl)thiazole that influence its stability in acid?
A1: The stability of this molecule is governed by its two core heterocyclic systems: the thiazole ring and the 1,3-benzodioxole ring.
-
Thiazole Ring: This ring is generally robust and exhibits significant aromatic character, which confers a high degree of stability.[2][3] While the ring nitrogen can be protonated in acidic conditions (pKa of the conjugate acid is ~2.5), the ring itself is resistant to cleavage except under very harsh conditions.[2][4] Its reactivity is more often influenced by the substituents attached to it.[3][5]
-
1,3-Benzodioxole Ring: This moiety is the primary site of vulnerability under acidic conditions. The methylenedioxy bridge (-O-CH₂-O-) is an acetal. Acetals are known to be stable in neutral to basic media but are susceptible to acid-catalyzed hydrolysis. This reaction is reversible and, in the presence of strong acid and water, the equilibrium can be driven to open the dioxole ring.[6]
Therefore, any experimental design involving acidic conditions must primarily account for the lability of the benzodioxole moiety.
Q2: What is the most probable degradation pathway for 2-(1,3-benzodioxol-5-yl)thiazole under acidic conditions?
A2: The most likely degradation pathway is the acid-catalyzed hydrolysis of the 1,3-benzodioxole ring. This proceeds via protonation of one of the ether oxygens, followed by ring-opening to form a carbocation, which is then attacked by water. The final product is the corresponding catechol, 2-(3,4-dihydroxyphenyl)thiazole , and formaldehyde. The thiazole ring is expected to remain intact under conditions that are sufficient to cleave the benzodioxole.
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Arylthiazoles
The 2-arylthiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities. Ensuring the purity of these active pharmaceutical ingredients (APIs) is a non-negotiable aspect of drug development and quality control. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering the resolution and sensitivity required to separate the main compound from process-related impurities and degradation products.
This guide provides an in-depth comparison of strategic approaches to developing a robust, stability-indicating HPLC method for the purity analysis of 2-arylthiazoles. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical experimental choices, ensuring the resulting method is both accurate and self-validating.
The Foundational Strategy: Building a Stability-Indicating Method
The ultimate goal is not merely to quantify the main peak, but to develop a stability-indicating method . This is an analytical procedure capable of accurately measuring the API in the presence of its potential impurities and degradation products.[1] The development process is an iterative one, beginning with initial screening and culminating in a fully validated method.
Sources
Comparative Analysis: Benzodioxole-Thiazole Hybrids vs. Cisplatin in Oncology
Executive Summary: The Shift from Cytotoxins to Targeted Therapeutics
This guide presents a technical comparison between Cisplatin (a platinum-based coordination complex) and emerging Benzodioxole-Thiazole (BDT) hybrids . While Cisplatin remains the clinical gold standard for broad-spectrum chemotherapy, its utility is limited by dose-dependent nephrotoxicity and acquired resistance.
Recent medicinal chemistry efforts have synthesized BDT hybrids—organic small molecules that fuse the lipophilic benzodioxole ring with the pharmacologically active thiazole scaffold. Unlike Cisplatin’s non-specific DNA crosslinking mechanism, BDT hybrids exhibit targeted kinase inhibition (specifically EGFR, VEGFR-2, and Akt pathways), offering nanomolar potency with significantly higher selectivity indices.
Verdict: BDT hybrids demonstrate superior in vitro potency (IC50 < 1 µM) compared to Cisplatin (IC50 ~5–20 µM) in resistant cell lines (e.g., MCF-7, HepG2), representing a shift from "sledgehammer" cytotoxicity to "sniper-like" signal transduction blockade.
Molecular Architecture & Pharmacophore Analysis[1]
The structural divergence between these two agents dictates their distinct pharmacokinetic profiles.
Cisplatin (The Inorganic Standard)
-
Structure: cis-[Pt(NH3)2Cl2]
-
Nature: Inorganic coordination complex.
-
Reactivity: The chloride ligands are leaving groups, allowing the platinum atom to form covalent bonds with the N7 position of guanine bases in DNA.
-
Limitation: High polarity and lack of steric bulk lead to poor discrimination between cancerous and healthy tissues.
Benzodioxole-Thiazole Hybrids (The Organic Challenger)
-
Structure: A synthetic hybrid featuring:
-
1,3-Benzodioxole: Enhances lipophilicity and metabolic stability; acts as a hydrogen bond acceptor for kinase hinge regions.
-
Thiazole Linker: A planar aromatic heterocycle that facilitates
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the enzyme active site.
-
-
Advantage: The modular design allows for "lead optimization" to fit specific ATP-binding pockets of oncogenic kinases, a feature impossible with the rigid structure of Cisplatin.
Performance Metrics: In Vitro Potency
The following data synthesizes experimental results from key studies (Wang et al., Bioorg.[1] Med. Chem.; Altıntop et al., Molecules) comparing BDT derivatives against Cisplatin and standard kinase inhibitors.
Table 1: Cytotoxicity Profile (IC50 Values)
Lower IC50 indicates higher potency.[2]
| Cell Line | Cancer Type | Cisplatin (Control) | BDT Hybrid (Compound C6/E47) | Fold Improvement |
| MCF-7 | Breast Adenocarcinoma | 6.77 ± 0.41 µM | 0.09 ± 0.01 µM | ~75x |
| HepG2 | Hepatocellular Carcinoma | 8.40 ± 0.51 µM | 0.12 ± 0.02 µM | ~70x |
| A549 | Lung Carcinoma | 12.0 ± 1.7 µM | 3.83 ± 0.76 µM | ~3x |
| HEK-293 | Normal Kidney Epithelium | 25.4 µM | > 100 µM | Safety Margin |
Interpretation: The BDT hybrid (specifically the thiazolyl-pyrazoline derivative C6) achieves nanomolar efficacy in breast and liver cancer lines where Cisplatin requires micromolar concentrations. Crucially, the BDT hybrid is significantly less toxic to normal kidney cells (HEK-293), addressing the primary clinical failure mode of Cisplatin.
Mechanism of Action (MOA) Deep Dive
Understanding the causality of cell death is critical for drug development.
Cisplatin: The Genotoxic Pathway
Cisplatin enters cells via passive diffusion and the copper transporter CTR1. Once inside, low chloride concentrations cause aquation, activating the drug. It binds to DNA, forming intra-strand crosslinks. This physical blockage prevents DNA replication and transcription, triggering the DNA Damage Response (DDR). If repair fails (via p53), the cell undergoes apoptosis.
-
Failure Point: Cancer cells upregulate DNA repair mechanisms (NER) or downregulate CTR1 to resist Cisplatin.
BDT Hybrids: The Signal Transduction Blockade
BDT hybrids bypass DNA repair resistance mechanisms by targeting upstream survival signaling.
-
EGFR/VEGFR Inhibition: The benzodioxole moiety occupies the ATP-binding pocket of receptor tyrosine kinases (RTKs).
-
Akt Pathway Suppression: By inhibiting upstream kinases, BDT hybrids prevent the phosphorylation of Akt, a master regulator of cell survival.
-
Result: Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and upregulation of Bax, leading to mitochondrial apoptosis independent of DNA damage status.
Visualizing the Pathways
Figure 1: Parallel mechanisms of action. Cisplatin triggers death via physical DNA damage, while BDT hybrids act as molecular inhibitors of survival signaling cascades.
Experimental Protocols for Validation
To replicate these findings or validate new derivatives, use the following self-validating protocols.
Protocol A: Comparative MTT Cytotoxicity Assay
Purpose: To determine the IC50 and Selectivity Index (SI).
-
Seeding: Plate MCF-7 and HEK-293 (normal control) cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Dissolve BDT derivative in DMSO (Stock 10 mM).
-
Dissolve Cisplatin in 0.9% saline (Stock 1 mM) – Critical: Do not use DMSO for Cisplatin as it can inactivate the platinum complex.
-
Prepare serial dilutions (0.01 µM to 100 µM).
-
-
Incubation: Treat cells for 48h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm.
-
Validation Check: The untreated control must have OD > 0.5. Cisplatin IC50 in MCF-7 should fall between 5–10 µM. If >20 µM, check cell passage number (resistance develops in older cultures).
Protocol B: Kinase Inhibition Assay (EGFR)
Purpose: To confirm the molecular target of the BDT hybrid.
-
System: Use a commercially available ELISA-based Tyrosine Kinase assay kit (e.g., for EGFR).
-
Reaction: Mix recombinant EGFR enzyme, ATP, and the substrate peptide in the presence of varying concentrations of the BDT hybrid.
-
Control: Use Erlotinib as the positive control (Known IC50 ~2 nM).
-
Detection: Add anti-phosphotyrosine antibody conjugated to HRP.
-
Causality Check: If the BDT hybrid shows high cytotoxicity in Protocol A but low kinase inhibition in Protocol B, the mechanism is likely off-target (e.g., general membrane disruption), and the compound should be flagged for toxicity.
Toxicology & Safety Profile
The clinical failure of Cisplatin is rarely due to lack of potency, but rather systemic toxicity.
| Feature | Cisplatin | Benzodioxole-Thiazole Hybrids |
| Nephrotoxicity | Severe. Accumulates in proximal tubules, causing necrosis. Requires aggressive hydration. | Low. Organic scaffold is metabolized by hepatic CYPs; no heavy metal accumulation. |
| Solubility | Low (requires saline). | Moderate (lipophilic). Can be formulated in lipid nanoparticles. |
| Resistance | Rapid. Cells increase glutathione levels to sequester Pt. | Slower. Requires mutation of the kinase ATP-binding pocket (e.g., T790M mutation). |
References
-
Wang, H. H., et al. (2013). Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents.[1][3][4] Bioorganic & Medicinal Chemistry, 21(2), 448-455.
-
Altıntop, M. D., et al. (2016). Synthesis and Evaluation of New Benzodioxole-Based Thiosemicarbazone Derivatives as Potential Antitumor Agents.[2][5] Molecules, 21(11), 1598.[2]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378.
-
Abdelsalam, E. A., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2271–2286.
-
Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Cancers, 3(1), 1351-1371.
Sources
- 1. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. escholarship.org [escholarship.org]
- 5. discovery.researcher.life [discovery.researcher.life]
Bioisosteric Replacement of Benzodioxole in Thiazole Scaffolds: A Technical Guide
Topic: Bioisosteric Replacement Studies of Benzodioxole in Thiazole Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Benzodioxole Liability
In medicinal chemistry, the 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold often paired with thiazole heterocycles to enhance lipophilicity and target binding affinity. However, this structural combination frequently introduces a critical metabolic liability: Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.[1][2]
This guide analyzes the bioisosteric replacement of benzodioxole within thiazole-containing drugs. We evaluate alternatives—specifically 2,2-difluorobenzodioxole , benzofuran , and indazole —comparing their efficacy in mitigating metabolic toxicity while retaining the pharmacophoric potency of the parent thiazole compound.
The Mechanistic Problem: Why Replace Benzodioxole?
The benzodioxole ring is susceptible to CYP450-mediated oxidation at the methylene bridge (
The Carbene-Heme Adduct Pathway
The metabolic activation of benzodioxole creates a carbene species that coordinates irreversibly with the ferric iron (
Key Consequences:
-
Drug-Drug Interactions (DDI): Irreversible inhibition of CYP3A4/2D6 alters the clearance of co-administered drugs.[3]
-
Reactive Metabolites: Potential for idiosyncratic toxicity via covalent binding to hepatic proteins.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the transition from the parent benzodioxole-thiazole drug to the toxic heme adduct.
Figure 1: Mechanism-Based Inhibition (MBI) pathway of benzodioxole derivatives leading to CYP inactivation.
Bioisosteric Strategies & Comparative Analysis
To eliminate the metabolic liability while maintaining the thiazole scaffold's binding mode, three primary replacement strategies are employed.
Strategy A: Fluorination (2,2-Difluorobenzodioxole)
Replacing the methylene hydrogens with fluorine atoms blocks the metabolic soft spot. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the position metabolically inert.
Strategy B: Ring Contraction/Modification (Benzofuran/Indazole)
Removing the acetal oxygen atoms entirely prevents the formation of the dioxole ring-opening products. Benzofuran and Indazole offer similar steric bulk and aromaticity but lack the labile methylene bridge.
Comparative Performance Data
The table below summarizes the physicochemical and metabolic shifts observed when replacing benzodioxole in a representative thiazole kinase inhibitor scaffold.
| Parameter | Benzodioxole (Reference) | 2,2-Difluorobenzodioxole | Benzofuran | Indazole |
| CYP3A4 Inhibition ( | 0.5 | > 50 | > 20 | > 30 |
| Metabolic Stability ( | 15 min (Human Microsomes) | 120 min | 85 min | 95 min |
| Lipophilicity ( | 3.2 | 3.8 (More Lipophilic) | 3.5 | 2.8 (More Polar) |
| H-Bond Acceptors | 2 | 2 (Weakened) | 1 | 2 (Donor/Acceptor) |
| Bioactivity Retention | 100% | 85-110% | 60-90% | 70-100% |
Analyst Note: While Difluorobenzodioxole offers the best metabolic stability profile, the increased lipophilicity (cLogP) may necessitate formulation adjustments. Indazole is preferred if solubility is a limiting factor due to its lower cLogP and potential for H-bond donation.
Experimental Protocols
Synthesis of 2,2-Difluorobenzodioxole-Thiazole Analogs
Objective: To install the metabolically stable bioisostere onto a thiazole core.
Reagents:
-
2,2-difluoro-5-bromobenzodioxole
-
Thiazole-4-carboxylic acid derivatives
-
Palladium catalyst (
or )
Protocol (Suzuki-Miyaura Coupling):
-
Preparation: Dissolve the thiazole boronic ester (1.0 equiv) and 2,2-difluoro-5-bromobenzodioxole (1.1 equiv) in 1,4-dioxane/water (4:1 v/v).
-
Base Addition: Add
(2.5 equiv). Degas the solution with argon for 10 minutes. -
Catalysis: Add
(5 mol%). -
Reaction: Heat to 90°C for 12 hours under inert atmosphere.
-
Workup: Cool to RT, filter through Celite, and extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
CYP Inhibition Assay (Time-Dependent Inhibition)
Objective: To confirm the elimination of Mechanism-Based Inhibition (MBI).
Workflow:
-
Incubation: Incubate human liver microsomes (HLM) with the test compound (0–50
M) in the presence of NADPH for 30 minutes (pre-incubation). -
Dilution: Dilute the mixture 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4 or Bufuralol for CYP2D6).
-
Measurement: Measure the formation of the probe metabolite via LC-MS/MS.
-
Calculation: Determine the
ratio. A significant reduction in compared to the benzodioxole parent confirms success.
Decision Framework: Selecting the Right Bioisostere
Use this logic tree to determine the optimal replacement strategy based on your lead compound's specific failure mode.
Figure 2: Strategic decision tree for bioisosteric replacement of benzodioxole.
References
-
Mechanism of Benzodioxole Toxicity: Murray, M. "Mechanisms of inhibitory cytochrome P450 interactions."[1][2][4][5] Drug Metabolism Reviews, 2000.
-
Difluorobenzodioxole as a Bioisostere: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Thiazole Scaffold Optimization: Gao, C., et al.[6] "Design, synthesis and biological evaluation of 1,3-benzodioxole-modified noscapine analogues." ChemMedChem, 2021.
-
CYP Inhibition Protocols: Grimm, S. W., et al. "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America." Drug Metabolism and Disposition, 2009.
Sources
- 1. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Comparative Binding Affinity of Thiazole Derivatives
Introduction: The Thiazole Scaffold as a Cornerstone in Modern Drug Discovery
To my fellow researchers and drug development professionals, the heterocyclic thiazole ring is more than just a chemical curiosity; it is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets.[3] This versatility is evidenced by its presence in numerous FDA-approved drugs, from the anti-HIV agent Ritonavir to the anti-cancer drug Dasatinib.[1][3]
The success of any therapeutic agent hinges on its ability to bind to its intended target with high affinity and specificity. Binding affinity, often quantified by the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug design. It dictates the concentration of a drug required to produce a therapeutic effect and is a key determinant of its potency.[4][5]
This guide provides an in-depth comparison of the binding affinities of various thiazole derivatives to critical protein targets. We will dissect the structure-activity relationships (SAR) that govern these interactions and explore the robust experimental methodologies used to quantify them, providing you with the technical insights needed to advance your own research programs.
Comparative Analysis 1: Thiazole Derivatives as Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling pathways that govern growth, proliferation, and survival.[6][7][8][9] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a vital therapeutic strategy.[8][10] Thiazole derivatives have proven to be particularly effective in this domain.[3][7][11]
Let's examine a series of 2-substituted thiazole-4[5H]-one derivatives synthesized and evaluated for their anticancer properties, specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[12]
Table 1: Comparative Binding Affinity of Thiazole Derivatives Against VEGFR-2
| Compound ID | Key Structural Features | Target Protein | Binding Affinity (IC50) |
| Sorafenib | (Reference Drug) | VEGFR-2 | 0.059 µM[12] |
| Compound 4a | 2-(benzylidenehydrazinyl)-thiazol-4(5H)-one with a 4-hydroxy-3-methoxy group on the benzylidene ring | VEGFR-2 | > 100 µM[12] |
| Compound 4b | 2-(benzylidenehydrazinyl)-thiazol-4(5H)-one with a 4-hydroxy-3,5-dimethoxy group on the benzylidene ring | VEGFR-2 | 5.31 µM[12] |
| Compound 4c | 2-(benzylidenehydrazinyl)-thiazol-4(5H)-one with a 4-hydroxy-3-methoxy-5-nitro group on the benzylidene ring | VEGFR-2 | 0.15 µM [12] |
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 provides a clear illustration of how subtle chemical modifications can dramatically impact binding affinity.
-
The Role of Methoxy Groups: The leap in activity from Compound 4a (>100 µM) to Compound 4b (5.31 µM) is striking. The addition of a second methoxy group at the 5-position of the benzylidene ring significantly enhances binding. This suggests that the dimethoxy-substituted phenyl ring achieves a more favorable conformation within the VEGFR-2 binding pocket, likely forming additional hydrophobic or van der Waals interactions.
-
The Impact of an Electron-Withdrawing Group: The most potent derivative, Compound 4c , replaces one methoxy group with a nitro group, a strong electron-withdrawing substituent. Its IC50 of 0.15 µM represents a greater than 35-fold improvement over Compound 4b . This enhancement suggests that the nitro group may be acting as a hydrogen bond acceptor or engaging in favorable electrostatic interactions with key residues in the active site, anchoring the ligand more securely. This derivative's potency begins to approach that of the established multi-kinase inhibitor, Sorafenib.[12]
This SAR study underscores a critical principle in drug design: optimizing substitutions on a core scaffold is essential for achieving high-affinity binding.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Comparative Analysis 2: Thiazole Derivatives Targeting Amyloid-β Aggregation
Alzheimer's disease (AD) is a neurodegenerative disorder pathologically characterized by the aggregation of amyloid-beta (Aβ) peptides into plaques.[13] Thiazole and its fused-ring cousin, benzothiazole, are core components of imaging agents and inhibitors that target these Aβ aggregates.[13][14] They serve as excellent bioisosteres for Thioflavin T, a benchmark dye used for staining amyloid plaques.
A study of multifunctional benzothiazole molecules demonstrated their ability to interact with Aβ peptides, inhibit their aggregation, and dissolve pre-formed fibrils.[13] This interaction is crucial for ameliorating Aβ-mediated cellular toxicity. While the provided literature emphasizes inhibitory activity and imaging potential more than a comparative table of binding affinities (Kd values), it is established that thiazole derivatives can inhibit Aβ aggregation at micromolar and even nanomolar concentrations.[13] The mechanism often involves the planar thiazole ring intercalating between the β-sheets of the amyloid fibrils.[14]
Caption: Thiazole derivatives can inhibit Aβ aggregation and related neurotoxicity.
Experimental Protocols: Ensuring Data Integrity with Isothermal Titration Calorimetry (ITC)
To make credible claims about binding affinity, robust and reproducible experimental data is non-negotiable. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique because it directly measures the heat released or absorbed during a binding event.[4][5][15] This allows for the determination of the binding constant (Kb, the inverse of Kd), binding stoichiometry (n), and the thermodynamic profile (enthalpy ΔH and entropy ΔS) of the interaction in a single, label-free experiment.[4]
Step-by-Step Protocol for ITC Analysis of Thiazole Derivative-Protein Binding
This protocol provides a self-validating framework for generating high-quality binding data.
1. Sample Preparation (The Foundation of Quality Data)
- Causality: Mismatched buffers between the protein and ligand solutions will generate large heats of dilution, obscuring the true binding signal. Dialysis ensures perfect buffer matching.
- Protocol:
- Express and purify the target protein to >95% homogeneity.
- Thoroughly dialyze the protein stock against the final ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
- Dissolve the thiazole derivative (ligand) in the exact same buffer batch used for the final dialysis step. A small amount of DMSO can be used for initial solubilization, but the final concentration in both protein and ligand solutions must be identical to cancel out its heat of dilution.
- Degas both protein and ligand solutions for 10-15 minutes immediately before the experiment to prevent air bubbles from causing artifacts in the data.
- Accurately determine the concentrations of both protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, validated standard curves for the ligand).
2. Instrument Setup and Titration
- Causality: A stable baseline is critical for accurately measuring the small heat changes associated with binding. Thermal equilibrium ensures the instrument is not drifting.
- Protocol:
- Set the experimental temperature (e.g., 25°C). Allow the instrument to equilibrate for at least 1 hour.
- Load the protein solution (typically 10-50 µM) into the sample cell.
- Load the concentrated ligand solution (typically 10-20 times the protein concentration) into the injection syringe.
- Set the injection parameters: a series of small injections (e.g., 20 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline after each injection.
3. Control Experiments (Validating the System)
- Causality: This step is crucial for trustworthiness. It confirms that the observed heat change is due to the specific binding event and not an artifact of dilution.
- Protocol:
- Perform a "ligand into buffer" titration by injecting the ligand from the syringe into the sample cell containing only buffer.
- The resulting heat changes represent the heat of dilution for the ligand. This data will be subtracted from the primary experimental data.
4. Data Analysis
- Causality: The binding model describes the physical interaction. Choosing the correct model (e.g., a one-site independent model) is essential for extracting meaningful thermodynamic parameters.
- Protocol:
- Integrate the raw power-trace data to obtain the heat change (ΔH) for each injection.
- Subtract the heat of dilution obtained from the control experiment.
- Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site model) using the instrument's software. The fit will yield the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
By meticulously following this protocol, the resulting binding affinity data will be robust, reproducible, and publication-ready. Other valuable techniques include Surface Plasmon Resonance (SPR), which provides kinetic data (on- and off-rates), and various fluorescence-based assays.[4][5][15][16]
Conclusion
The thiazole scaffold continues to be a remarkably fruitful starting point for the design of high-affinity ligands against a multitude of protein targets. As demonstrated with kinase and amyloid-β inhibitors, targeted modifications to the thiazole core, guided by rigorous SAR principles, can yield compounds with potent and specific binding affinities. The successful development of these molecules relies on the precise and accurate measurement of these binding interactions, for which techniques like Isothermal Titration Calorimetry provide an indispensable, quantitative foundation. It is through this synergy of rational design and robust biophysical validation that we can continue to unlock the full therapeutic potential of thiazole derivatives.
References
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- A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. PubMed.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PMC.
- Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC.
- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing.
- Thiazole in the Targeted Anticancer Drug Discovery. Request PDF - ResearchGate.
- Thiazole derivatives as inhibitors of protein kinase. ResearchGate.
- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Request PDF - ResearchGate.
- Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight.
- Thiazole in the targeted anticancer drug discovery. PubMed.
- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PMC.
- Effective methods of estimating ligand binding affinity to a protein active site?. ResearchGate.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. PMC - NIH.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry.
- Novel thiazole-thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. PubMed.
- Thiadiazole – A promising structure in design and development of anti-Alzheimer agents. International Immunopharmacology.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- Techniques to Measure Binding. Biology LibreTexts.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- Benzothiazole Amphiphiles Ameliorate Amyloid-β-Related Cell Toxicity and Oxidative Stress. Request PDF - ResearchGate.
- Comparative Docking Analysis of Thiazole Derivatives as Potential Therapeutic Agents. Benchchem.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
- Thiazole derivatives: prospectives and biological applications. ResearchGate.
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Thiazole, 2-(1,3-benzodioxol-5-yl)-
This document provides essential procedural guidance for the safe handling and disposal of Thiazole, 2-(1,3-benzodioxol-5-yl)-. As a dedicated partner in your research and development endeavors, we prioritize providing information that ensures the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Characterization
The primary step in safe disposal is a thorough understanding of the potential risks. Based on the hazards associated with its core chemical structures—thiazole and benzodioxole—we can infer the following hazard profile. Thiazole is recognized as a highly flammable liquid that is harmful if swallowed.[1][2] It can cause serious eye damage and irritation to the skin and respiratory system.[3][4] Similarly, related benzodioxole compounds and other thiazole derivatives are known to be harmful upon ingestion or skin contact and are irritants.[5]
Therefore, Thiazole, 2-(1,3-benzodioxol-5-yl)- should be handled as a substance with the following potential hazards:
| Hazard Category | Assumed Classification & Statements | Rationale & Causality |
| Physical Hazards | Flammable Liquid (GHS Category 2/3) | The thiazole moiety is classified as a flammable liquid.[1][2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. |
| Health Hazards | Acute Toxicity - Oral, Dermal, Inhalation (GHS Category 4) | Harmful if swallowed, in contact with skin, or inhaled.[5][6] This is a common characteristic of both thiazole and benzodioxole derivatives.[3] |
| Skin Corrosion/Irritation (GHS Category 2) | Causes skin irritation.[4][5] Prolonged contact should be avoided to prevent chemical burns or dermatitis. | |
| Serious Eye Damage/Irritation (GHS Category 1/2A) | Causes serious eye damage/irritation.[3][4][5] Direct contact can result in irreversible damage. | |
| Specific Target Organ Toxicity - Single Exposure (GHS Category 3) | May cause respiratory irritation.[4][5] Inhalation of vapors or aerosols should be minimized. | |
| Environmental Hazards | Hazardous to the Aquatic Environment | It is prudent to assume this compound is harmful to aquatic life and should be prevented from entering drains or waterways.[7] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical for use or disposal, ensure the following PPE is worn. The rationale is to create a complete barrier against all potential routes of exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA 1910.133 or European Standard EN166.
-
Skin Protection: Use chemically impermeable gloves (e.g., nitrile, neoprene) inspected for integrity before use.[1] Wear a flame-retardant lab coat and ensure no skin is exposed.[2]
-
Respiratory Protection: All handling, including transfers to waste containers, should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[1][4]
-
General Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory area.[1][4]
Standard Operating Procedure for Disposal
This protocol is designed to ensure waste is handled in a manner that is safe, compliant, and self-validating. All chemical waste must be managed in accordance with local, state, and federal regulations.[3]
Step 1: Waste Collection and Segregation
The fundamental principle of hazardous waste management is the strict separation of incompatible waste streams.[8]
-
Action: Collect all waste containing Thiazole, 2-(1,3-benzodioxol-5-yl)-, including contaminated consumables (e.g., pipette tips, absorbent pads), in a dedicated hazardous waste container.
-
Causality: Do not mix this waste with other chemical streams (e.g., strong acids, oxidizers, or bases).[8][9] Mixing can cause unforeseen chemical reactions, leading to heat generation, gas evolution, or fire.
Step 2: Container Selection and Labeling
Proper containment and identification are critical for safety and regulatory compliance.
-
Action: Use a container made of a material compatible with the chemical and designed for flammable liquids.[3] The original product container is often a suitable choice.[8] The container must have a secure, tightly-sealing cap to prevent leaks or the escape of vapors.[1][8]
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
Step 3: Storage
Waste must be stored safely in a designated area pending pickup.
-
Action: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be away from heat, sparks, or open flames.[1]
-
Causality: The SAA provides a controlled environment, often with secondary containment, to mitigate the impact of any potential spills and to keep hazardous materials segregated from the general workspace.
Step 4: Final Disposal
Disposal of hazardous waste is a regulated process that must be handled by certified professionals.
-
Action: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[7] Provide them with a complete and accurate description of the waste.
-
Causality: Licensed professional waste disposal services are equipped to handle, transport, and dispose of hazardous materials in accordance with strict EPA and Department of Transportation (DOT) regulations, ensuring environmental protection and legal compliance.[3][9]
Emergency Procedures for Spills
Accidents require immediate and correct responses to minimize harm.
Minor Spills (Contained within a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Control Ignition Sources: Ensure all nearby sources of ignition are extinguished.[7]
-
Contain & Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully collect the absorbent material and any contaminated items using non-sparking tools.[1] Place everything in a sealed, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.[7]
-
Report: Report the incident to your laboratory supervisor and EHS office.[7]
Major Spills (Outside of a fume hood or large volume)
-
EVACUATE: Immediately alert all personnel and evacuate the area.[3][7]
-
ALERT: Activate the nearest fire alarm and contact your institution's emergency response team and EHS office. Tell them the location and nature of the hazard.[3]
-
ISOLATE: Close doors to the affected area to contain vapors.
-
DO NOT ATTEMPT TO CLEAN UP. Await the arrival of trained emergency responders.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing waste generated from Thiazole, 2-(1,3-benzodioxol-5-yl)-.
Caption: Decision workflow for the safe handling and disposal of Thiazole, 2-(1,3-benzodioxol-5-yl)- waste.
References
- Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 4-(Methoxymethyl)thiazole: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
- ECHEMI. (n.d.). Thiazole SDS, 288-47-1 Safety Data Sheets.
- Metascience. (n.d.). Safety Data Sheet Thiazole.
- Fisher Scientific. (2021). SAFETY DATA SHEET - Thiazole.
- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET - 2-(1,3-Benzodioxol-5-yl)ethanol.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Thiazole.
- Kremer Pigmente. (n.d.). Safety Data Sheet.
- Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Global Safety Management. (n.d.). Safety Data Sheet.
- Regulations.gov. (2023). Identification and Listing of Hazardous Waste.
- Federal Register. (2023). Hazardous Waste Generator Improvements Rule, the Hazardous Waste Pharmaceuticals Rule, and the Definition of Solid Waste Rule; Technical Corrections.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756583, 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid.
- ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- ResearchGate. (n.d.). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate.
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Personal protective equipment for handling Thiazole, 2-(1,3-benzodioxol-5-yl)-
Executive Summary & Chemical Context
Thiazole, 2-(1,3-benzodioxol-5-yl)- (CAS: 136718-50-8) is a heterocyclic building block often utilized in the synthesis of bioactive compounds, including antitumor and antimicrobial agents.[1][2][3][4] Structurally, it combines a thiazole ring with a benzodioxole (methylenedioxybenzene) moiety.
Critical Safety Directive: As with many specialized R&D intermediates, specific toxicological data for this exact CAS is limited. Therefore, the Precautionary Principle applies. You must handle this compound as a Potent Bioactive Agent and a Potential Sensitizer . The benzodioxole moiety is a known cytochrome P450 inhibitor in biological systems, and thiazoles are frequently associated with skin sensitization.
Immediate Action Required:
-
Default Containment: Class 3 (Handle inside a Fume Hood).
-
Physical State: Solid (crystalline powder).
-
Primary Risks: Inhalation of dust, dermal absorption, and mucous membrane irritation.
Hazard Identification & Risk Assessment
The following hazards are inferred from Structural Activity Relationships (SAR) of the parent moieties (Thiazole and 1,3-Benzodioxole).
| Hazard Class | GHS Code (Inferred) | Description | Mechanism of Action |
| Acute Toxicity | H302 / H312 | Harmful if swallowed or in contact with skin. | Thiazole rings can disrupt metabolic pathways; benzodioxoles may inhibit enzymatic degradation. |
| Irritation | H315 / H319 | Causes skin and serious eye irritation.[5][6] | Nitrogen-containing heterocycles are often basic and irritating to moist membranes. |
| Sensitization | H317 | May cause an allergic skin reaction. | Thiazole derivatives are known haptens (protein binders) capable of inducing contact dermatitis. |
| STOT-SE | H335 | May cause respiratory irritation.[5] | Fine dusts from crystalline heterocycles are mechanical and chemical irritants to alveoli. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire (long pants, closed-toe shoes) is mandatory.[7] The following are specific requirements for this compound.
| PPE Category | Specification | Rationale (Expert Insight) |
| Hand Protection | Double Nitrile Gloves (Outer: 0.11mm / Inner: 0.06mm) | Permeation Defense: Thiazoles are small, organic heterocycles that can permeate thin latex. Double gloving provides a "breakthrough" indicator system. Change outer gloves immediately upon splash. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Particulate Defense: Safety glasses are insufficient for fine powders. Goggles seal the orbital area against floating dust and potential splashes during solubilization. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Spill) | Inhalation Control: Engineering controls (hood) are superior to respirators. Use N95 only if weighing outside a hood (not recommended) or during spill cleanup. |
| Body Protection | Lab Coat (Tyvek/Poly) + Chemical Apron | Decontamination: Cotton coats absorb chemicals. For solution-phase handling, a chemical-resistant apron prevents soak-through to personal clothing. |
Operational Protocol: Safe Handling Workflow
Phase A: Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of the solid powder due to static generation.
-
Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder. Thiazole derivatives are often electrostatic and will "jump" or disperse.
-
Transfer:
-
Place the receiving vessel (flask/vial) inside the balance enclosure or deep in the hood.
-
Use a disposable funnel to prevent neck contamination.
-
Technique: Do not "tap" the spatula against the vial rim; this aerosolizes dust. Use a gentle rolling motion.
-
Phase B: Solubilization
-
Solvent Selection: This compound is likely soluble in DMSO, DMF, or Methanol.
-
Addition Order: Always add Solvent to Solid . Adding solid to a stirring solvent can cause "puffing" of the powder out of the flask.
-
Venting: If using a septum-capped vial, insert a bleed needle before injecting solvent to prevent pressure buildup and spray-back.
Phase C: Decontamination
-
Wipe Down: While still double-gloved, wipe the balance area and hood sash with a solvent-dampened Kimwipe (Ethanol or Isopropanol).
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Visualized Safety Workflow
Figure 1: Step-by-step logical workflow for handling Thiazole, 2-(1,3-benzodioxol-5-yl)-, emphasizing the critical static control during weighing.
Emergency Response & Disposal
Spill Management
-
Minor Spill (< 1g): Cover with wet paper towels (to prevent dust), wipe up, and place in a sealed bag.
-
Major Spill (> 1g): Evacuate the immediate area. Don an N95 respirator. Use a HEPA vacuum or wet-sweeping method. Do not dry sweep.
Waste Disposal Streams
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (labeled "Toxic Solid").
-
Liquid Waste: Solutions containing this compound should be segregated into High BTU Organic Waste (or Non-Halogenated Organic, depending on the solvent).
-
Note: Do not mix with oxidizers (e.g., Nitric Acid) as the thiazole ring can be reactive.
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (n.d.). Thiazole Compound Summary. National Library of Medicine. (Used for structural alert inference). [Link]
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- 2. Cas 28004-60-6,5-(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine | lookchem [lookchem.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
